Pyrantel Tartrate
Description
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S.C4H6O6/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;5-1(3(7)8)2(6)4(9)10/h2,4-6,9H,3,7-8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/b6-5+;/t;1-,2-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCYAZJKNPEQR-NIEARKAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048858 | |
| Record name | Pyrantel tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33401-94-4 | |
| Record name | Pyrantel tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33401-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrantel tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033401944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrantel tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrantel hydrogen tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PYRANTEL TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC82VF0480 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of Pyrantel Tartrate
This document provides an in-depth guide to the core physicochemical properties of pyrantel tartrate, designed for researchers, scientists, and professionals in drug development. It covers essential data, experimental protocols, and the compound's mechanism of action to support further research and formulation development.
Chemical and Physical Properties
This compound is the tartrate salt of pyrantel, a pyrimidine-derivative anthelmintic agent.[1] It is a light yellow to yellow solid powder.[2] The following table summarizes its key physicochemical properties.
| Property | Value | Source(s) |
| CAS Number | 33401-94-4 | [2][3][4][5] |
| Molecular Formula | C₁₅H₂₀N₂O₆S (C₁₁H₁₄N₂S · C₄H₆O₆) | [3][4][5] |
| Molecular Weight | 356.39 g/mol | [3][5] |
| Appearance | Light yellow to yellow solid powder | [2] |
| Melting Point | 148-150°C | [2][6] |
| pKa (Strongest Basic) | 10.71 | [1] |
| logP (Octanol/Water) | 1.96 - 2.69 | [1] |
| UV max (in water) | 312 nm | [6] |
Solubility Profile
This compound's solubility is a critical factor for both in vitro and in vivo studies. It is soluble in dimethyl sulfoxide (DMSO) and various co-solvent formulations designed for animal studies.[3][5] Detailed solubility data is presented below.
| Solvent/Formulation | Solubility | Source(s) |
| DMSO | ≥ 34 mg/mL (95.40 mM) | [3] |
| Water | 0.118 mg/mL (for pyrantel base) | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.84 mM) | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.84 mM) | [2][3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.84 mM) | [2][3] |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.[3]
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonist
This compound functions as a potent agonist of nicotinic acetylcholine receptors (nAChRs) located on the body wall muscles of nematodes.[3][5] Its binding to these receptors causes prolonged activation, leading to an influx of cations, which results in depolarization of the muscle cell membrane.[5] This sustained depolarization induces a state of spastic (or spasmodic) muscle paralysis in the parasitic worms, causing them to lose their grip on the host's intestinal wall and be expelled.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. toku-e.com [toku-e.com]
- 6. Pyrantel [drugfuture.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of Pyrantel Tartrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical characterization of pyrantel tartrate, a broad-spectrum anthelmintic agent. The document details its chemical identity, physicochemical properties, and mechanism of action as a nicotinic acetylcholine receptor (nAChR) agonist. Detailed experimental protocols for its characterization using High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are provided. Furthermore, this guide illustrates the signaling pathway of this compound in nematodes, offering a deeper understanding of its pharmacological action.
Introduction
This compound is the tartrate salt of pyrantel, a tetrahydropyrimidine derivative widely used in both human and veterinary medicine for the treatment of infections caused by various intestinal nematodes, including roundworms, hookworms, and pinworms.[1][2] Its efficacy lies in its ability to act as a potent agonist at the nicotinic acetylcholine receptors (nAChRs) of nematodes, leading to spastic paralysis and subsequent expulsion of the parasites from the host's gastrointestinal tract.[3][4] A thorough understanding of its molecular structure and the availability of robust analytical methods for its characterization are crucial for quality control, formulation development, and pharmacokinetic studies.
Molecular Structure and Physicochemical Properties
This compound is formed by the reaction of pyrantel base with tartaric acid.[5] The chemical structure of this compound consists of the pyrantel cation and the tartrate anion.
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 1-Methyl-2-[(E)-2-(2-thienyl)vinyl]-1,4,5,6-tetrahydropyrimidine tartrate | [6] |
| CAS Number | 33401-94-4 | [7] |
| Molecular Formula | C₁₁H₁₄N₂S · C₄H₆O₆ | [6] |
| Molecular Weight | 356.39 g/mol | [6] |
| Appearance | Light yellow to yellow granular solid | MedChemExpress |
| Solubility | Soluble in DMSO | TOKU-E |
Mechanism of Action and Signaling Pathway
This compound exerts its anthelmintic effect by acting as a selective agonist of the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[8] This action mimics that of the neurotransmitter acetylcholine (ACh) but with a crucial difference: pyrantel is not readily hydrolyzed by acetylcholinesterase (AChE).[1]
This leads to prolonged activation of the nAChRs, causing a persistent depolarization of the muscle cell membrane. The sustained influx of cations results in spastic muscle contraction, leading to paralysis of the worm.[3] The paralyzed parasite loses its grip on the intestinal wall of the host and is subsequently expelled by peristalsis.[1]
The nAChRs in nematodes are heteropentameric ligand-gated ion channels composed of various subunits, such as UNC-29 and UNC-38 in C. elegans and their orthologs in parasitic nematodes.[8] The specific subunit composition of the nAChR can influence its sensitivity to different cholinergic agonists like pyrantel.
Figure 1. Signaling pathway of this compound in nematodes.
Experimental Protocols for Characterization
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantification of this compound in pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, methanol, and 20 mM phosphate buffer (pH 4.5) containing 0.2% triethylamine (TEA). A typical starting ratio is 12:3:85 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 314 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
-
Standard Preparation:
-
Accurately weigh about 25 mg of this compound USP reference standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of approximately 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 100 µg/mL.
-
-
Sample Preparation (from tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to about 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the range of the standard solutions.
-
-
Analysis:
-
Inject the standard and sample solutions into the chromatograph.
-
Record the peak areas and calculate the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
-
Figure 2. Experimental workflow for HPLC analysis.
Spectroscopic Characterization
4.2.1 Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of this compound in methanol at a concentration of approximately 10 µg/mL.
-
Use methanol as the blank.
-
Scan the solution from 200 to 400 nm.
-
-
Expected Result: An absorption maximum (λmax) should be observed at approximately 314 nm.[1]
4.2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: Prepare a potassium bromide (KBr) disc containing approximately 1% (w/w) of this compound.
-
Procedure:
-
Acquire the background spectrum of a pure KBr disc.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
-
Expected Result: The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in pyrantel (e.g., C=C, C=N, C-S of the thiophene ring) and the tartrate (e.g., O-H, C=O, C-O).
4.2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
-
Expected Result: The ¹H NMR spectrum will show characteristic signals for the protons of the tetrahydropyrimidine ring, the vinyl group, the thiophene ring, and the methyl group. The tartrate moiety will also show characteristic proton signals. The ¹³C NMR spectrum will show corresponding signals for all unique carbon atoms in the molecule.
Synthesis
A general method for the synthesis of this compound involves the reaction of a pyrantel compound with a tartaric acid methanol solution.[2]
Conclusion
This technical guide has provided a detailed overview of the molecular structure, characterization, and mechanism of action of this compound. The presented analytical protocols offer a foundation for the quality control and further research of this important anthelmintic drug. The elucidation of its signaling pathway provides valuable insights for drug development professionals aiming to understand and potentially improve upon its therapeutic effects. It should be noted that while extensive data is available for pyrantel salts, specific X-ray crystallography data for this compound is not readily found in the public domain.
References
- 1. CN104292242B - Pyrantel compound and preparation, as well as preparation method and application of pyrantel compound and preparation - Google Patents [patents.google.com]
- 2. CN104292242A - Pyrantel compound and preparation, as well as preparation method and application of pyrantel compound and preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. DEVELOPMENT AND VALIDATION OF AN HPLC-MS/MS METHOD FOR SIMULTANEOUS DETERMINATION OF IVERMECTIN, FEBANTEL, PRAZIQUANTEL, PYRANTEL PAMOATE AND RELATED COMPOUNDS IN FIXED DOSE COMBINATION FOR VETERINARY USE | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. View of A VALIDATED RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF PYRANTEL PAMOATE AND PRAZIQUANTEL IN BULK AND PHARMACEUTICAL DOSAGE FORM | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
- 7. researchgate.net [researchgate.net]
- 8. pharmascholars.com [pharmascholars.com]
Pyrantel Tartrate: A Technical Guide on its Cholinergic Agonist Activity in Helminths
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrantel is a widely utilized anthelmintic that exerts its effect through potent cholinergic agonism, specifically targeting nicotinic acetylcholine receptors (nAChRs) in nematodes.[1][2] This action induces a characteristic spastic paralysis in susceptible helminths, leading to their expulsion from the host.[1][3] This technical guide provides an in-depth analysis of the molecular mechanism of pyrantel, summarizes key quantitative data on its efficacy, details relevant experimental protocols for its study, and presents visual diagrams of its signaling pathway and associated experimental workflows. The focus is on the L-subtype of nematode nAChRs, the primary target of pyrantel, distinguishing its selective action from effects on host receptors.[3][4]
Mechanism of Action: Selective Cholinergic Agonism
Pyrantel functions as a selective agonist for a subgroup of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[1][5] This binding action mimics that of the native neurotransmitter, acetylcholine (ACh), but with prolonged effect.
The key events in pyrantel's mechanism of action are:
-
Receptor Binding: Pyrantel preferentially binds to the L-subtype of nematode nAChRs.[3][4] These receptors are ligand-gated ion channels composed of different subunits, with studies on Ascaris suum suggesting that receptors rich in an UNC-29-like subunit are more sensitive to pyrantel.[3][6]
-
Channel Activation: Upon binding, pyrantel locks the nAChR in an open conformation.[7]
-
Ion Influx: This prolonged activation leads to a significant influx of cations (primarily Na⁺ and Ca²⁺) into the muscle cell.[1][8]
-
Depolarization: The sustained influx of positive ions causes persistent depolarization of the muscle cell membrane.[1][8]
-
Spastic Paralysis: This state of constant depolarization leads to irreversible muscle contraction, resulting in a spastic paralysis of the helminth.[3]
-
Expulsion: The paralyzed worms are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled by normal peristalsis.[2]
At higher concentrations, pyrantel can also exhibit open-channel blocking effects, which may modulate the initial agonistic response.[1][7] Its selectivity is attributed to the pharmacological differences between nematode and mammalian nAChRs, although at toxic doses, some effects on host receptors can be observed.[1][9]
Signaling Pathway Diagram
The following diagram illustrates the molecular cascade initiated by pyrantel at the neuromuscular junction of a helminth.
Quantitative Data on Pyrantel Activity
The efficacy of pyrantel varies between helminth species and developmental stages. The following tables summarize key quantitative metrics from published literature.
Table 1: In Vitro Efficacy of Pyrantel
| Helminth Species | Metric | Value | Notes |
| Ascaris suum | pEC₅₀ | 7.24[10][11] | pEC₅₀ is the negative log of the EC₅₀ value. |
| Ascaris suum | EC₅₀ | ~10 µM[1][4] | Effective concentration for causing muscle contraction. |
| Necator americanus | IC₅₀ (L3 Larvae) | 2.0 mg/mL[10][11] | Concentration for 50% inhibition of third-stage larvae. |
| Necator americanus | IC₅₀ (Adult) | 7.6 mg/mL[10][11] | Concentration for 50% inhibition of adult worms. |
| A. suum Muscle Vesicles | Channel Conductance | 41 pS (main), 22.4 pS (sub)[7] | Single-channel conductance activated by 0.1 µM pyrantel. |
Table 2: In Vivo Efficacy of Pyrantel
| Host Species | Helminth Species | Dose | Efficacy Metric | Result |
| Hamsters | Ancylostoma ceylanicum | 10 mg/kg (single, p.o.) | Worm Burden Reduction | 87.2%[10][11] |
| Hamsters | Ancylostoma ceylanicum | 10 mg/kg (single, p.o.) | Worm Expulsion Rate | 63.4%[10][11] |
| Humans | Hookworm | Single Dose | Cure Rate | 32%[12] |
| Humans | Ascaris lumbricoides | Single Dose | Cure Rate | 88%[12] |
| Humans | Enterobius vermicularis (Pinworm) | Single Dose | Cure Rate | 96.3%[12] |
Key Experimental Protocols
The investigation of pyrantel's cholinergic activity relies on several key methodologies. These protocols are foundational for screening new anthelmintic compounds and understanding their mechanisms of action.
Electrophysiological Recording from Helminth Muscle
This technique directly measures the effects of pyrantel on the electrical properties of nematode muscle cells.[13]
Objective: To characterize the ion channel activation and membrane depolarization caused by pyrantel.
Methodology:
-
Preparation: Isolate a section of the helminth body wall, typically from Ascaris suum, and dissect to expose the somatic muscle cells.[14] The preparation is pinned out in a recording chamber filled with an appropriate physiological saline solution.
-
Recording: A sharp microelectrode is inserted into a muscle cell to measure the resting membrane potential. A two-electrode voltage-clamp configuration can be used to control the membrane potential and record the currents flowing across the membrane.[13]
-
Drug Application: Pyrantel tartrate is introduced into the bath solution at varying concentrations. The resulting changes in membrane potential (depolarization) or inward currents (ion influx) are recorded.
-
Data Analysis: Dose-response curves are generated by plotting the change in membrane potential or current against the pyrantel concentration. This allows for the determination of parameters like the EC₅₀.[4]
In Vitro Motility (Worm Tracking) Assay
This high-throughput screening method assesses the paralytic effect of compounds by quantifying worm movement.[15][16]
Objective: To determine the IC₅₀ of pyrantel by measuring the inhibition of larval or adult worm motility.
Methodology:
-
Preparation: Synchronized cultures of helminths (e.g., L3 larvae of Haemonchus contortus or the model nematode Caenorhabditis elegans) are prepared and dispensed into 96-well microtiter plates.[15][17]
-
Compound Addition: this compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the wells to achieve a range of final concentrations. Control wells receive only the solvent.
-
Monitoring: The plates are placed in an automated worm tracking system. These systems use video capture and software analysis to quantify worm movement over time (e.g., 24-72 hours).[16] Parameters such as the "motility index" or total distance moved are recorded.
-
Data Analysis: The motility data is normalized to the solvent control. The IC₅₀ value—the concentration of pyrantel that reduces motility by 50%—is calculated using non-linear regression analysis.[15]
Experimental Workflow Diagram
The following diagram outlines the typical workflow for high-throughput screening of anthelmintic compounds like pyrantel.
Conclusion
This compound remains a cornerstone of anthelmintic therapy due to its selective and potent agonistic activity on nematode L-type nicotinic acetylcholine receptors. Its ability to induce rapid, spastic paralysis provides a clear and effective mechanism for parasite expulsion. The methodologies detailed herein—electrophysiology and automated motility screening—are crucial for both elucidating the fine details of this mechanism and for the discovery of next-generation anthelmintics that may target similar or novel pathways. A thorough understanding of pyrantel's pharmacology, supported by robust quantitative data, is essential for professionals engaged in the development of new strategies to combat helminth infections.
References
- 1. researchgate.net [researchgate.net]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiology of Ascaris muscle and anti-nematodal drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 7. The action of pyrantel as an agonist and an open channel blocker at acetylcholine receptors in isolated Ascaris suum muscle vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Treatment Options and Considerations for Intestinal Helminthic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Electrophysiological recording from parasitic nematode muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiology of Ascaris muscle and anti-nematodal drug action | Parasitology | Cambridge Core [cambridge.org]
- 15. mdpi.com [mdpi.com]
- 16. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility | PLOS Neglected Tropical Diseases [journals.plos.org]
- 17. A Novel High Throughput Assay for Anthelmintic Drug Screening and Resistance Diagnosis by Real-Time Monitoring of Parasite Motility - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Stability and Degradation Products of Pyrantel Tartrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrantel tartrate is a widely used anthelmintic agent in veterinary medicine for the treatment of parasitic infections. Ensuring its chemical stability throughout its shelf life is critical for maintaining its efficacy and safety. This technical guide provides a comprehensive overview of the chemical stability of this compound, its potential degradation products, and the methodologies used to assess its stability profile. The information presented herein is based on publicly available scientific literature and regulatory guidelines.
Chemical Stability of this compound
The stability of an active pharmaceutical ingredient (API) like this compound is influenced by various environmental factors, including pH, temperature, light, and oxygen. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to identify potential degradation products. While specific quantitative data for the forced degradation of this compound is not extensively available in the public domain, general information suggests its susceptibility to hydrolysis, oxidation, and photolysis.
Hydrolytic Stability
The stability of this compound in aqueous solutions is dependent on the pH. While detailed kinetic studies for this compound are not readily found, it is anticipated that the ester-like linkage in the tartrate salt and the amidine functional group in the pyrantel base could be susceptible to hydrolysis under acidic and basic conditions.
Oxidative Stability
This compound may be susceptible to oxidative degradation. The thiophene ring and the vinyl group in the pyrantel molecule are potential sites for oxidation.
Photostability
This compound is known to be sensitive to light. Exposure to ultraviolet (UV) light can lead to isomerization of the trans-double bond to the cis-isomer, which is a known impurity. It is recommended to protect all solutions containing this compound from light[1].
Thermal Stability
The thermal stability of this compound is an important parameter for determining appropriate storage and handling conditions. While comprehensive studies on the thermal degradation products of this compound are not widely published, it is a standard component of forced degradation studies.
Potential Degradation Products
Forced degradation studies on pyrantel and its salts have identified several potential degradation products. The primary degradation pathways appear to be isomerization and hydrolysis.
Table 1: Potential Degradation Products of this compound
| Degradation Product Name | Chemical Structure | Formation Condition |
| cis-Pyrantel Tartrate | Isomer of pyrantel with a cis configuration at the vinyl double bond. | Photolytic (UV exposure)[1] |
| (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide | Proposed hydrolytic degradation product. | Hydrolysis[2][3] |
Experimental Protocols
Detailed experimental protocols for forced degradation studies of this compound are not explicitly available in the literature. However, based on the International Council for Harmonisation (ICH) guidelines (Q1A(R2)), a general framework for conducting such studies can be outlined.
General Forced Degradation Protocol
A solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent system (e.g., methanol:water). This stock solution is then subjected to the following stress conditions:
-
Acidic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N to 1 N hydrochloric acid and kept at a specified temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: The stock solution is mixed with an equal volume of 0.1 N to 1 N sodium hydroxide and kept at a specified temperature (e.g., 60°C) for a defined period.
-
Neutral Hydrolysis: The stock solution is mixed with an equal volume of water and kept at a specified temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: The stock solution is mixed with a solution of hydrogen peroxide (e.g., 3-30%) and kept at room temperature for a defined period.
-
Photolytic Degradation: The stock solution is exposed to a light source with a specified output (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.
-
Thermal Degradation: The solid drug substance is exposed to dry heat at a specified temperature (e.g., 80°C) for a defined period.
Samples are withdrawn at appropriate time points and analyzed by a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Stability-Indicating HPLC Method
A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. A reported stability-indicating LC method for this compound in medicated formulations can be adapted for this purpose[4][5].
Table 2: Example of a Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (or equivalent) |
| Mobile Phase | Acetonitrile, glacial acetic acid, diethylamine, and water (94:2.5:1:2.5)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Detection | UV at 313 nm or 236 nm and 316 nm[1][3] |
| Injection Volume | 5 µL or 100 µL[1] |
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Study
Forced degradation experimental workflow.
Proposed Degradation Pathway of Pyrantel
Potential degradation pathways of pyrantel.
Conclusion
This technical guide summarizes the available information on the chemical stability and degradation products of this compound. While specific quantitative data is limited in the public domain, the information gathered from studies on pyrantel and its other salts, along with general principles of drug degradation, provides a solid foundation for researchers and drug development professionals. The key degradation pathways appear to be photo-isomerization to the cis-isomer and hydrolysis of the amidine group. Further detailed forced degradation studies, coupled with structural elucidation of the resulting degradation products using techniques like LC-MS and NMR, are necessary to build a complete stability profile for this compound. The provided experimental framework based on ICH guidelines offers a starting point for such investigations.
References
- 1. premierconsulting.com [premierconsulting.com]
- 2. The kinetic disposition of pyrantel citrate and pamoate and their efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and degradation pathways of photolytic and photocatalytic oxidation of the anthelmintic drug praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Analysis of Pyrantel Tartrate for Identification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core spectroscopic techniques utilized for the identification and characterization of Pyrantel Tartrate. This compound is a widely used anthelmintic agent effective against a range of intestinal nematodes.[1][2] Accurate and robust analytical methods are crucial for ensuring the quality, purity, and identity of this active pharmaceutical ingredient (API). This document outlines the principles and experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) as applied to this compound.
Physicochemical Properties of this compound
-
Chemical Name: (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(2-thienyl)vinyl]pyrimidine tartrate (1:1)[3]
-
CAS Number: 33401-94-4[4]
-
Molecular Formula: C₁₁H₁₄N₂S · C₄H₆O₆[4]
-
Molecular Weight: 356.39 g/mol [4]
Spectroscopic Identification Workflow
The identification of this compound involves a multi-faceted approach, employing various spectroscopic techniques to confirm its chemical structure and purity. A typical workflow for the spectroscopic analysis is outlined below.
Caption: Workflow for the spectroscopic identification of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable tool for the quantitative analysis and identification of this compound, based on the absorption of ultraviolet light by the molecule's chromophores. The thiophene and conjugated double bond system in the pyrantel moiety are responsible for its characteristic UV absorption.
Experimental Protocol (based on USP monograph)
-
Standard Solution Preparation: Prepare a standard solution of USP this compound Reference Standard (RS) in the specified mobile phase (Acetonitrile, glacial acetic acid, diethylamine, and water; 94:2.5:1:2.5) to a concentration of 0.42 mg/mL.[3] Protect the solution from light.[3]
-
Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the same mobile phase to achieve a final concentration of 0.42 mg/mL.[3] Protect the solution from light.[3]
-
Instrumentation: Use a suitable UV-Vis spectrophotometer.
-
Analysis: Record the UV absorption spectrum of the sample solution and the standard solution over a suitable wavelength range. The United States Pharmacopeia (USP) specifies a detection wavelength of 316 nm for the assay of this compound.[3] The absorption maximum (λmax) of pyrantel is approximately 314 nm.[5][6]
-
Identification: The UV spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution.
| Parameter | Value | Reference |
| λmax (Pyrantel) | ~314 nm | [5][6] |
| USP Detection Wavelength | 316 nm | [3] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule, providing a "fingerprint" spectrum that is unique to the compound. The USP monograph specifies the use of the potassium bromide (KBr) pellet method for the IR identification of this compound.[3]
Experimental Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Pellet Formation:
-
Instrumentation: Use a suitable FT-IR spectrometer.
-
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the IR spectrum over the range of approximately 4000 to 400 cm⁻¹.
-
-
Identification: The infrared absorption spectrum of the sample should exhibit maxima at the same wavelengths as that of a similar preparation of the USP this compound RS.[3]
| Wavenumber (cm⁻¹) | Assignment (based on Pyrantel Pamoate) | Reference |
| ~3400-3200 | O-H stretching (tartaric acid) | [10][11] |
| ~3100-3000 | C-H stretching (aromatic/vinylic) | [10][11] |
| ~2950-2850 | C-H stretching (aliphatic) | [10][11] |
| ~1640 | C=N stretching | [10][11] |
| ~1600, ~1470 | C=C stretching (aromatic) | [10][11] |
| ~1250 | C-O stretching (tartaric acid) | [10][11] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are instrumental in the structural elucidation and identification of this compound.
Experimental Protocol (General)
-
Sample Preparation:
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Analysis:
-
Acquire the ¹H and ¹³C NMR spectra.
-
Use an appropriate internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Identification: The chemical shifts, splitting patterns, and integration values of the signals in the NMR spectra should be consistent with the known structure of this compound.
| Proton (¹H) | Approximate Chemical Shift (ppm) - Pyrantel Moiety (in Pyrantel Pamoate) |
| Thiophene Protons | 6.7 - 7.3 |
| Vinylic Protons | 6.7 - 7.2 |
| -CH₂- (ring) | 3.4 - 3.5 |
| -CH₂-CH₂-CH₂- (ring) | 1.9 - 2.0 |
| N-CH₃ | 3.3 - 3.4 |
| Carbon (¹³C) | Approximate Chemical Shift (ppm) - Pyrantel Moiety (in Pyrantel Pamoate) | Reference |
| C=N | ~155 | [14] |
| Thiophene Carbons | 120 - 140 | [14] |
| Vinylic Carbons | 113 - 130 | [14] |
| -CH₂- (ring) | 48.5 | [14] |
| -CH₂-CH₂-CH₂- (ring) | 20.3 | [14] |
| N-CH₃ | 38.5 | [14] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common method for the analysis of pyrantel.
Experimental Protocol (General for LC-MS/MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the LC-MS system (e.g., a mixture of acetonitrile and water with a modifier like formic acid).
-
Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization source.
-
Analysis:
-
Inject the sample into the LC-MS/MS system.
-
Perform analysis in positive ion mode.
-
Monitor for the specific precursor ion of pyrantel and its characteristic product ion.
-
-
Identification: The presence of the correct precursor ion and its specific fragmentation pattern confirms the identity of pyrantel.
| Parameter | Value | Reference |
| Precursor Ion [M+H]⁺ (Pyrantel) | m/z 207.1 | |
| Product Ion (from MS/MS) | m/z 150 |
Note: The provided MS data is for the pyrantel base. The tartrate salt will dissociate in the ESI source.
Conclusion
The spectroscopic techniques of UV-Vis, FT-IR, NMR, and Mass Spectrometry collectively provide a robust and comprehensive framework for the unambiguous identification of this compound. Each technique offers unique and complementary information, ensuring the identity, purity, and quality of this important pharmaceutical compound. The experimental protocols and characteristic data presented in this guide serve as a valuable resource for researchers and professionals in the field of drug development and analysis.
References
- 1. This compound | C15H20N2O6S | CID 6434144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]
- 3. drugfuture.com [drugfuture.com]
- 4. This compound USP Reference Standard CAS 33401-94-4 Sigma-Aldrich [sigmaaldrich.com]
- 5. UV-Vis Spectrum of Pyrantel | SIELC Technologies [sielc.com]
- 6. Pyrantel | SIELC Technologies [sielc.com]
- 7. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. NMR Sample Preparation [nmr.chem.umn.edu]
- 14. akjournals.com [akjournals.com]
Pyrantel Tartrate Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of pyrantel tartrate's receptor binding affinity, focusing on its interaction with nicotinic acetylcholine receptors (nAChRs). Pyrantel is a widely used anthelmintic drug that exerts its effect by acting as a selective agonist at nematode nAChRs, leading to spastic paralysis of the parasite.[1][2] Understanding the nuances of its receptor binding is crucial for the development of new anthelmintic drugs and for combating the growing issue of drug resistance.
Mechanism of Action and Signaling Pathway
This compound is a depolarizing neuromuscular blocking agent that selectively targets nicotinic acetylcholine receptors (nAChRs) in nematodes.[3] It functions as an agonist, mimicking the action of the endogenous neurotransmitter acetylcholine (ACh). The binding of pyrantel to these receptors opens non-selective cation channels, leading to an influx of positive ions and subsequent depolarization of the muscle cell membrane.[3] This sustained depolarization results in muscle contraction and ultimately, spastic paralysis of the worm, which is then expelled from the host's gastrointestinal tract.[2][4]
The selectivity of pyrantel for nematode nAChRs over their mammalian counterparts is a key factor in its therapeutic efficacy and safety.[5] While it can act as a partial agonist and an open-channel blocker at mammalian muscle AChRs, its potency is significantly lower than at nematode receptors.[5]
Below is a diagram illustrating the signaling pathway of this compound at the nematode neuromuscular junction.
Quantitative Binding Affinity Data
The binding affinity of this compound for nAChRs has been characterized in various studies, primarily through functional assays measuring the concentration required to elicit a half-maximal response (EC50). Direct binding affinity constants such as Ki and Kd are less commonly reported in the literature for pyrantel. The available data highlights the compound's higher potency on nematode receptors compared to mammalian ones.
| Receptor Subtype/Organism | Ligand | EC50 | Apparent Kd | Apparent Block Kd | Reference |
| Levamisole-sensitive nAChR (Nematodes) | Pyrantel | ~10 µM | - | - | [2] |
| Recombinant nAChR (Oesophagostomum dentatum) | Pyrantel | 0.4 µM | - | - | [6] |
| Somatic Muscle (Ascaris suum) | Pyrantel | 8.44 nM | - | - | [4] |
| Mammalian muscle AChR | Pyrantel | - | 17 µM | 8 µM | [5] |
| Larvae (Necator americanus) | This compound | IC50: 2.0 mg/mL | - | - | |
| Adult (Necator americanus) | This compound | IC50: 7.6 mg/mL | - | - | |
| Ascaris suum | Pyrantel | pEC50: 7.24 | - | - |
Experimental Protocols
Determining the receptor binding affinity of this compound involves a variety of experimental techniques, primarily radioligand binding assays and electrophysiological methods. Below are detailed, generalized protocols that can be adapted for specific research needs.
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to nAChRs.
3.1.1. Materials
-
Receptor Source: Membranes prepared from nematode tissue (e.g., Ascaris suum muscle) or a cell line expressing the nAChR subtype of interest.
-
Radioligand: A high-affinity nAChR radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin). The choice of radioligand will depend on the specific receptor subtype being studied.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
3.1.2. Protocol
-
Membrane Preparation: Homogenize the receptor source tissue or cells in cold lysis buffer. Centrifuge the homogenate at low speed to remove large debris. Pellet the membranes by high-speed centrifugation, wash the pellet, and resuspend in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Receptor membrane preparation.
-
Radioligand at a concentration near its Kd.
-
A range of concentrations of this compound (or buffer for total binding, and a saturating concentration of a known nAChR ligand for non-specific binding).
-
-
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration apparatus. Wash the filters multiple times with cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of pyrantel that inhibits 50% of specific radioligand binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology on Xenopus Oocytes
This technique is used to functionally characterize the effect of pyrantel on nAChRs expressed in Xenopus oocytes.
3.2.1. Materials
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Oocyte injection system.
-
TEVC setup (amplifier, digitizer, perfusion system).
-
Recording solution (e.g., ND96).
-
This compound solutions of varying concentrations.
3.2.2. Protocol
-
Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Apply this compound at various concentrations to the oocyte via the perfusion system. Record the inward current elicited by the activation of the nAChRs.
-
Data Analysis: Measure the peak current amplitude for each pyrantel concentration. Plot the normalized current response against the logarithm of the pyrantel concentration. Fit the data to the Hill equation to determine the EC50 value and the Hill coefficient.
Experimental Workflow and Logical Relationships
The following diagram outlines the typical workflow for a receptor binding affinity study.
Conclusion and Future Directions
This compound remains a cornerstone in the treatment of nematode infections due to its selective agonistic activity on parasite nAChRs. The data, primarily from functional assays, consistently demonstrates its higher potency on nematode receptors. However, there is a notable lack of comprehensive direct binding affinity data (Ki and Kd values) across a wide range of nAChR subtypes. Future research should focus on performing competitive radioligand binding studies using a variety of radioligands and receptor preparations to generate a more complete picture of pyrantel's binding profile. Such data would be invaluable for understanding the molecular basis of its selectivity, investigating mechanisms of resistance, and guiding the rational design of novel anthelmintics with improved efficacy and broader spectrums of activity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular determinants of pyrantel selectivity in nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curiouser and Curiouser: The Macrocyclic Lactone, Abamectin, Is also a Potent Inhibitor of Pyrantel/Tribendimidine Nicotinic Acetylcholine Receptors of Gastro-Intestinal Worms | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Pyrantel Tartrate Assay on Ascaris suum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascaris suum, the large roundworm of swine, is a significant pathogen in the pork industry and serves as an excellent model organism for the human roundworm, Ascaris lumbricoides. The development of effective anthelmintics is crucial for controlling ascariasis. Pyrantel tartrate is a widely used anthelmintic that acts as a depolarizing neuromuscular blocking agent.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy of this compound against both larval and adult stages of A. suum. Additionally, it outlines the signaling pathway of pyrantel's mechanism of action.
Data Presentation
The following table summarizes the quantitative data for the efficacy of this compound against Ascaris suum larvae, as determined by a larval migration inhibition assay.
| Compound | Life Stage | Assay Type | EC50 (nM) | Source |
| This compound | Larvae | Larval Migration Inhibition | 1100-4000 | [2] |
EC50 (Half maximal effective concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Experimental Protocols
Two primary in vitro assays are described below: a larval migration inhibition assay and an adult worm motility assay.
Protocol 1: Larval Migration Inhibition Assay
This protocol is adapted from a previously published method and is designed to assess the effect of this compound on the migratory capacity of A. suum larvae.[2]
Materials:
-
Ascaris suum eggs
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Culture medium (e.g., RPMI-1640)
-
24-well culture plates
-
Agar
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Larvae Preparation:
-
Hatch infective L3 larvae from embryonated A. suum eggs using established methods.
-
Wash the larvae several times with sterile culture medium to remove debris.
-
Adjust the larval concentration to approximately 200 larvae per 100 µL of medium.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should not exceed 1%.
-
-
Assay Setup:
-
Add 100 µL of the larval suspension to each well of a 24-well plate.
-
Add 100 µL of the appropriate this compound dilution to the test wells.
-
Add 100 µL of culture medium with 1% DMSO to the control wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Migration Assessment:
-
After incubation, add an equal volume of a warm (approximately 45°C) 1.6% agar solution to each well and mix gently.
-
Allow the agar to solidify at room temperature.
-
Once solidified, add 200 µL of fresh culture medium to the top of the agar in each well.
-
Return the plate to the incubator for another 24 hours to allow the larvae to migrate out of the agar.
-
-
Data Collection and Analysis:
-
After the second incubation, carefully collect the supernatant from each well.
-
Count the number of larvae that have successfully migrated into the supernatant using a microscope.
-
Calculate the percentage of migration inhibition for each drug concentration relative to the control wells.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
-
Protocol 2: Adult Worm Motility Assay
This protocol is adapted from methods used for the in vitro maintenance and viability assessment of ascarid parasites and is suitable for evaluating the paralytic effects of this compound on adult A. suum.[3][4][5]
Materials:
-
Adult Ascaris suum worms
-
This compound
-
DMSO
-
RPMI-1640 medium, supplemented with antibiotics (e.g., penicillin-streptomycin)
-
Culture flasks or large petri dishes
-
Incubator or water bath (37°C)
-
Video recording device (optional)
-
Motility scoring system (see below)
Procedure:
-
Worm Collection and Acclimatization:
-
Collect adult A. suum from the small intestines of freshly slaughtered pigs.
-
Wash the worms thoroughly in pre-warmed (37°C) RPMI-1640 medium to remove intestinal contents.
-
Acclimatize the worms by incubating them in fresh, pre-warmed RPMI-1640 medium for at least 3 hours at 37°C. Media should be changed every 1-2 hours during this period.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the final drug concentrations by diluting the stock solution in pre-warmed RPMI-1640 medium. Ensure the final DMSO concentration does not exceed 1%.
-
-
Assay Setup:
-
Place individual or small groups of worms into culture flasks or petri dishes containing a sufficient volume of pre-warmed medium to fully immerse the worms.
-
Replace the medium with the prepared this compound solutions for the test groups and with medium containing 1% DMSO for the control group.
-
Incubate the worms at 37°C.
-
-
Motility Assessment:
-
Observe the motility of the worms at regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes) after drug exposure.
-
Motility can be assessed visually using a scoring system or by recording videos for later analysis.
-
Motility Scoring System (Example):
-
5: Vigorous, sinusoidal movement.
-
4: Continuous, non-sinusoidal movement.
-
3: Intermittent, slow movement.
-
2: Movement only upon gentle prodding.
-
1: Flickering movement of the head or tail only.
-
0: No movement (paralysis).
-
-
-
Data Analysis:
-
Record the motility scores for each worm at each time point.
-
Calculate the average motility score for each treatment group.
-
Determine the time required for this compound to induce paralysis at different concentrations.
-
Mandatory Visualizations
This compound In Vitro Assay Workflow
Caption: Experimental workflows for the in vitro assays.
Signaling Pathway of this compound in Ascaris suum
Caption: Pyrantel's mechanism of action in nematodes.
References
- 1. Aspects of the pharmacology of a new anthelmintic: pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro larval migration assay for assessing anthelmintic activity of different drug classes against Ascaris suum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ascarids exposed: a method for in vitro drug exposure and gene expression analysis of anthelmintic naïve Parascaris spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cambridge.org [cambridge.org]
Establishing a Pyrantel Tartrate Dose-Response Curve in Caenorhabditis elegans
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Caenorhabditis elegans is a powerful model organism for anthelmintic drug discovery and mechanism of action studies due to its genetic tractability, rapid life cycle, and well-characterized nervous system. Pyrantel tartrate is a widely used anthelmintic drug that acts as a depolarizing neuromuscular blocking agent.[1][2][3] It functions by targeting nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes, leading to sustained muscle contraction and spastic paralysis.[1][2][4][5] Establishing a precise dose-response curve for this compound in C. elegans is a critical step in quantifying its potency, identifying potential resistance mechanisms, and screening for novel anthelmintic compounds.
These application notes provide a detailed protocol for generating a reliable this compound dose-response curve in C. elegans. The protocol covers worm synchronization, drug preparation, paralysis assay execution, and data analysis.
Mechanism of Action: Neuromuscular Blockade
Pyrantel is an agonist of nematode nAChRs, which are ligand-gated ion channels essential for neuromuscular transmission.[6][7] In C. elegans, cholinergic motor neurons release acetylcholine (ACh), which binds to nAChRs on the body wall muscles, causing depolarization and muscle contraction. Pyrantel mimics the action of ACh but is not readily degraded by acetylcholinesterase, leading to prolonged receptor activation, sustained muscle depolarization, and ultimately, spastic paralysis of the worm.[1][2] The paralyzed worms are unable to maintain their position on the agar plate and are eventually expelled from the host's gastrointestinal tract in parasitic nematodes.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. jorgensen.biology.utah.edu [jorgensen.biology.utah.edu]
- 3. Variation in anthelmintic responses are driven by genetic differences among diverse C. elegans wild strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Handbook - Muscle System Introduction [wormatlas.org]
- 5. researchgate.net [researchgate.net]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying nAChR Function in Parasitic Nematodes Using Pyrantel Tartrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrantel tartrate is a widely used anthelmintic drug that exerts its effect by targeting nicotinic acetylcholine receptors (nAChRs) in parasitic nematodes.[1][2][3] As a selective agonist for these receptors, pyrantel induces prolonged activation of nAChRs on the somatic muscle cells of nematodes.[4][5][6] This leads to a persistent depolarization of the muscle membrane, causing spastic paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract.[1][6][7][8] Understanding the interaction between this compound and nematode nAChRs is crucial for studying receptor function, investigating mechanisms of anthelmintic resistance, and developing novel parasite-specific therapeutics.
These application notes provide detailed protocols and quantitative data for utilizing this compound as a pharmacological tool to investigate nAChR function in parasitic nematodes.
Mechanism of Action of this compound on Nematode nAChRs
Pyrantel acts as a cholinergic agonist, specifically targeting a subtype of nAChRs in nematodes often referred to as the L-subtype, which is highly sensitive to levamisole and pyrantel.[9][10][11] In the parasitic nematode Ascaris suum, three distinct pharmacological nAChR subtypes have been identified on muscle cells: the L-subtype, the N-subtype (sensitive to nicotine and oxantel), and the B-subtype (sensitive to bephenium).[9][12] Pyrantel selectively activates the L-subtype nAChRs, which are ligand-gated ion channels.[9][10] Upon binding, pyrantel opens these channels, leading to an influx of cations and depolarization of the muscle cell membrane.[1] This sustained depolarization results in muscle contraction and spastic paralysis of the worm.[1][13]
The molecular composition of these receptors can influence their sensitivity to pyrantel. For instance, in A. suum, the co-expression of nAChR subunits Asu-UNC-38 and Asu-UNC-29 in Xenopus oocytes forms functional receptors. The stoichiometry of these subunits dramatically alters the pharmacological profile of the resulting nAChRs. A 1:5 ratio of Asu-UNC-38 to Asu-UNC-29 results in a receptor subtype with high sensitivity to pyrantel, mimicking the native L-subtype nAChR.[9][14]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of action of levamisole and pyrantel, anthelmintic resistance, E153 and Q57 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. In vivo efficacy of pyrantel pamoate as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 10. Control of nematode parasites with agents acting on neuro-musculature systems: Lessons for neuropeptide ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of agonists of a different subtype of the nAChR and carvacrol with GABA in Ascaris suum somatic muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative neuromuscular blocking actions of levamisole and pyrantel-type anthelmintics on rat and gastrointestinal nematode somatic muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
Application Notes and Protocols for In Vivo Efficacy Testing of Pyrantel Tartrate against Trichinella spiralis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichinella spiralis is a parasitic nematode responsible for the zoonotic disease trichinellosis, which is primarily contracted by consuming raw or undercooked meat containing the parasite's larvae. The disease progresses through an intestinal (enteral) phase, followed by a systemic (parenteral) phase where newborn larvae migrate to and encyst within skeletal muscle tissue. Anthelmintic drugs are the primary treatment, particularly during the early stages of infection.
Pyrantel tartrate is a broad-spectrum anthelmintic agent effective against various nematode infections. Its mechanism of action involves the stimulation of nicotinic acetylcholine receptors (nAChRs) in the parasite's muscle cells.[1] This leads to a persistent depolarization of the muscle membrane, resulting in spastic paralysis of the worm.[1] The paralyzed parasites are then unable to maintain their position in the host's intestine and are expelled through peristalsis. While pyrantel salts are indicated for the treatment of trichinellosis, detailed public domain data on the in vivo efficacy of this compound specifically against the different life stages of T. spiralis is limited in recently available scientific literature.
These application notes provide a comprehensive set of protocols for evaluating the in vivo efficacy of this compound against T. spiralis in a murine model. The methodologies described are based on established experimental designs for anthelmintic testing against this parasite and are intended to serve as a detailed guide for researchers.
Data Presentation
The following tables are presented as templates for organizing and presenting quantitative data from in vivo efficacy studies of this compound against Trichinella spiralis. Note: The data presented in these tables are illustrative and intended for demonstrative purposes, as specific experimental results for this compound were not available in the searched literature.
Table 1: Efficacy of this compound against the Adult Intestinal Stage of Trichinella spiralis
| Treatment Group | Dosage (mg/kg) | Mean Adult Worm Count (± SEM) | Percent Reduction (%) |
| Infected Control (Vehicle) | 0 | 150 (± 12.5) | - |
| This compound | 25 | 45 (± 6.8) | 70.0 |
| This compound | 50 | 22 (± 4.1) | 85.3 |
| This compound | 100 | 8 (± 2.3) | 94.7 |
| Albendazole (Reference) | 50 | 12 (± 3.0) | 92.0 |
Table 2: Efficacy of this compound against the Muscle Larval Stage of Trichinella spiralis
| Treatment Group | Dosage (mg/kg) | Mean Larvae per Gram of Muscle (± SEM) | Percent Reduction (%) |
| Infected Control (Vehicle) | 0 | 25,000 (± 1,800) | - |
| This compound (Enteral Phase Treatment) | 50 | 8,750 (± 950) | 65.0 |
| This compound (Parenteral Phase Treatment) | 50 | 18,750 (± 1,500) | 25.0 |
| Albendazole (Reference) | 50 | 5,000 (± 600) | 80.0 |
Experimental Protocols
Parasite and Animal Model
-
Parasite: A well-characterized strain of Trichinella spiralis should be used, maintained through serial passage in rodents.
-
Animal Model: Male Swiss albino or BALB/c mice, 6-8 weeks old and weighing 25-30 grams, are suitable hosts. Animals should be housed in controlled conditions with ad libitum access to food and water. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.
Infection of Mice
-
T. spiralis muscle larvae are recovered from a previously infected rodent by artificial digestion of minced skeletal muscle in a solution of 1% pepsin and 1% hydrochloric acid at 37°C for 2-4 hours with constant stirring.
-
The digest is filtered through gauze, and the larvae are collected by sedimentation after several washes with normal saline.
-
The number of larvae per milliliter is determined using a counting chamber under a microscope.
-
Each experimental mouse is orally infected with approximately 200-300 viable T. spiralis larvae using a gavage needle.
Drug Preparation and Administration
-
This compound is suspended in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) or distilled water with a small amount of Tween 80 to aid suspension.
-
The drug suspension is administered orally to the mice via gavage. The volume of administration should be consistent across all groups (e.g., 0.2 mL per mouse).
-
Control groups should receive the vehicle only. A positive control group treated with a known effective drug, such as albendazole, should be included for comparison.
Efficacy Assessment against Adult Worms (Enteral Phase)
-
Treatment with this compound should be initiated 24 to 48 hours post-infection (pi) and can be administered as a single dose or as multiple doses over consecutive days.
-
On day 7 post-infection, mice are euthanized.
-
The small intestine is removed, opened longitudinally, and incubated in normal saline or phosphate-buffered saline (PBS) at 37°C for 3-4 hours.
-
The adult worms that migrate out of the intestine are then counted under a dissecting microscope.
-
The mean number of adult worms in the treated groups is compared to the infected control group to calculate the percentage reduction.
Efficacy Assessment against Muscle Larvae (Parenteral Phase)
-
To assess the effect on migrating and encysting larvae, treatment can be administered at different time points, for example, during the enteral phase (e.g., days 3-5 pi) to prevent larval development, or during the parenteral phase (e.g., days 7-14 pi).
-
On day 35 post-infection, mice are euthanized and skinned.
-
The entire carcass (excluding skin, viscera, head, and paws) is weighed and then minced.
-
The minced muscle tissue is subjected to artificial digestion as described in step 2.1.
-
The total number of larvae recovered from the digest is counted, and the number of larvae per gram of muscle tissue is calculated.
-
The mean larval count in the treated groups is compared to the infected control group to determine the percentage reduction.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound on nematode muscle cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating this compound efficacy against T. spiralis.
References
Preparing Pyrantel Tartrate Solutions for Laboratory Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrantel tartrate is a widely used anthelmintic agent effective against a variety of intestinal nematodes.[1][2][3] Its primary mechanism of action is as an agonist of the nicotinic acetylcholine receptor (nAChR) in nematodes, leading to spastic muscle paralysis and subsequent expulsion of the parasite from the host.[1][4][5] Proper preparation of this compound solutions is critical for accurate and reproducible results in both in vitro and in vivo laboratory settings. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in experimental research.
Physicochemical Properties and Solubility
This compound is the tartrate salt of pyrantel.[6] While the pamoate salt of pyrantel is practically insoluble in water, the tartrate salt exhibits greater water solubility.[7] However, for research applications requiring specific concentrations and solvent systems, various organic solvents and co-solvent formulations are often employed.
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 34 mg/mL (95.40 mM) | Saturation unknown.[8] |
| Water | 0.118 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (5.84 mM) | A clear solution is formed.[6][9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.84 mM) | A clear solution is formed.[6][9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (5.84 mM) | A clear solution is formed.[6][9] |
Note: "≥" indicates that the substance is soluble at this concentration, but the saturation point has not been determined.[8][9]
Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism
This compound selectively targets nematode nAChRs.[5] As a depolarizing neuromuscular blocking agent, it mimics the action of acetylcholine but is not readily hydrolyzed by acetylcholinesterase.[4] This leads to prolonged activation of the nAChRs, causing an influx of cations and persistent depolarization of the muscle membrane. The resulting spastic paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract.[4][5]
References
- 1. toku-e.com [toku-e.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes: Pyrantel Tartrate as a Selective Agonist for Neuronal Nicotinic Acetylcholine Receptors (nAChRs)
Introduction
Pyrantel tartrate is widely recognized as an anthelmintic agent that targets nicotinic acetylcholine receptors (nAChRs) in nematodes, causing spastic paralysis in the parasites.[1][2] Its mechanism involves potent agonism at nematode muscle nAChRs.[3] For researchers in neuroscience and drug development, pyrantel presents an interesting profile due to its differential activity on mammalian nAChRs. Notably, it acts as a low-efficacy or partial agonist on mammalian muscle nAChRs but has been identified as a potent agonist of the neuronal α7 nAChR subtype, in some cases more potent than acetylcholine itself.[3][4][5] This suggests its potential utility as a selective pharmacological tool for studying α7 nAChR function and related signaling pathways.
These notes provide an overview of this compound's selectivity, relevant signaling pathways, and detailed protocols for its characterization in a research setting.
Data Presentation: Selectivity Profile of Pyrantel
Pyrantel's utility as a research tool is defined by its selectivity across different nAChR subtypes. The following table summarizes available quantitative data on its activity.
| Receptor Subtype | Organism/Tissue | Assay Type | Parameter | Value | Reference |
| Neuronal-type | |||||
| α7 | Recombinant | Electrophysiology | Agonist | More potent than ACh | [3][4] |
| Muscle-type | |||||
| Adult Mammalian | Mammalian | Single-channel recording | Efficacy | Low-efficacy agonist | [5] |
| Nematode Muscle | Ascaris suum | Electrophysiology | EC50 | ~10 µM | [2] |
| Nematode Muscle | Ascaris suum | Single-channel recording | Agonist Activity | Confirmed Agonist | [6] |
Note: Comprehensive quantitative data (EC50, Ki) for this compound across a wide range of mammalian neuronal nAChR subtypes (e.g., α4β2, α3β4) is not extensively documented in the reviewed literature. The primary focus has been on its anthelmintic properties and its notable potency at the α7 subtype.
Signaling Pathways and Visualization
Activation of neuronal nAChRs, particularly the α7 subtype, initiates a cascade of intracellular signaling events primarily triggered by calcium (Ca²⁺) influx.[7][8] These pathways are crucial for modulating neuronal survival, plasticity, and neurotransmitter release.[7][9] Key signaling cascades activated downstream of nAChR engagement include the PI3K/Akt and MAPK/ERK pathways.[7][10]
Caption: Signaling pathway initiated by this compound at a neuronal nAChR.
Experimental Workflow Visualization
The characterization of this compound or any novel compound as a selective nAChR agonist follows a logical progression from initial binding studies to functional in vitro and in vivo assays.
Caption: Workflow for characterizing this compound as a selective nAChR agonist.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α7 nAChR Affinity
This protocol is adapted from methodologies used for characterizing novel α7 nAChR ligands and is designed to determine the binding affinity (Ki) of this compound.[11]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the α7 nAChR using competitive binding against a known radiolabeled antagonist, [³H]-Methyllycaconitine ([³H]-MLA).
Materials:
-
Membrane Preparation: Crude cell membranes from a cell line stably expressing human α7 nAChRs (e.g., GH4C1 or HEK293 cells).
-
Radioligand: [³H]-MLA (specific activity ~10-30 Ci/mmol).
-
Competitor: this compound.
-
Non-specific binding control: Unlabeled MLA or nicotine (100 µM).
-
Binding Buffer: 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 2 mM MgCl₂, 50 mM Tris-Cl, 0.1% (w/v) BSA, pH 7.4.[11]
-
Scintillation Cocktail and Scintillation Counter .
-
96-well filter plates and vacuum manifold .
Procedure:
-
Preparation: Thaw the crude membrane preparation on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of 100-200 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 500 µL:
-
Total Binding: Membranes + Binding Buffer + [³H]-MLA (at a final concentration near its Kd, e.g., 1-2 nM).
-
Non-specific Binding: Membranes + Binding Buffer + [³H]-MLA + unlabeled MLA (e.g., 30 µM).[11]
-
Competitive Binding: Membranes + Binding Buffer + [³H]-MLA + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
-
Incubation: Incubate the plate at room temperature for 90-120 minutes to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Punch out the filters from the plate into scintillation vials. Add 4-5 mL of scintillation cocktail to each vial. Allow the vials to sit for at least 4 hours in the dark.
-
Counting: Measure the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: (Total Binding DPM) - (Non-specific Binding DPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-MLA and Kd is its dissociation constant.
-
Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the functional characterization of this compound's agonist activity at a specific nAChR subtype expressed in Xenopus laevis oocytes.[12]
Objective: To determine the potency (EC50) and efficacy (Imax) of this compound at a specific human nAChR subtype (e.g., α7 or α4β2).
Materials:
-
Xenopus laevis oocytes.
-
cRNA: High-quality cRNA for the desired nAChR subunits.
-
Injection System: Nanoject or equivalent microinjector.
-
TEVC Setup: Amplifier, data acquisition system, perfusion system, and recording chamber.
-
Oocyte Ringer's Solution (ORi): 92.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
Agonists: this compound, Acetylcholine (ACh) as a control.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject each oocyte with ~50 nL of nAChR subunit cRNA solution. For heteromeric receptors, inject a mixture of the required subunit cRNAs.
-
Incubate the oocytes in ORi supplemented with antibiotics at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse continuously with ORi.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Agonist Application:
-
Establish a stable baseline current.
-
Apply a saturating concentration of the control agonist, ACh (e.g., 100 µM), for a short duration (e.g., 10-15 seconds) to determine the maximum response (Imax) for that oocyte.[12] Follow with a washout period until the current returns to baseline.
-
Apply increasing concentrations of this compound (e.g., 10⁻⁸ M to 10⁻³ M), with complete washout periods in between each application.
-
Record the peak inward current elicited by each concentration.
-
-
Data Analysis:
-
Normalize the peak current response for each pyrantel concentration to the maximum response elicited by the control agonist (ACh).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration that elicits 50% of the maximal response) and the Emax (maximal efficacy relative to ACh).
-
Protocol 3: In Vivo Microdialysis for Dopamine Release in the Striatum
This protocol outlines a method to investigate whether this compound, acting on presynaptic nAChRs, can modulate neurotransmitter release (e.g., dopamine) in the brain of a freely moving rodent.[13][14][15]
Objective: To measure changes in extracellular dopamine levels in the rat striatum following systemic or local administration of this compound.
Materials:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Stereotaxic Apparatus.
-
Microdialysis Probes: With a membrane length appropriate for the target region (e.g., 2-4 mm) and a suitable molecular weight cutoff.
-
Perfusion System: Syringe pump, liquid switch, and fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF): e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 0.85 mM MgCl₂, pH 7.4.
-
Analytical System: HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.
-
This compound solution for administration (intraperitoneal or added to the perfusate).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Surgically implant a guide cannula aimed at the striatum (coordinates relative to bregma).
-
Secure the cannula with dental cement and allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving animal.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 0.5-2.0 µL/min).[16]
-
Allow the system to stabilize for at least 90-120 minutes.
-
Collect baseline dialysate samples every 20 minutes into vials containing an antioxidant (e.g., perchloric acid).
-
-
Drug Administration:
-
Administer this compound (e.g., via intraperitoneal injection or by switching the perfusion fluid to aCSF containing pyrantel).
-
Continue collecting dialysate samples for at least 2-3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the dopamine concentration in each dialysate sample using HPLC-ED.
-
-
Data Analysis:
-
Calculate the average dopamine concentration from the three baseline samples preceding drug administration.
-
Express the dopamine concentration in all subsequent samples as a percentage of the baseline average.
-
Plot the percent change in dopamine concentration over time to visualize the effect of this compound.
-
At the end of the experiment, perfuse the brain and histologically verify the probe placement.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 4. Molecular determinants of pyrantel selectivity in nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of pyrantel as an agonist and an open channel blocker at acetylcholine receptors in isolated Ascaris suum muscle vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Nicotine - Wikipedia [en.wikipedia.org]
- 11. Identification and in vitro pharmacological characterization of a novel and selective α7 nicotinic acetylcholine receptor agonist, Br-IQ17B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of the Nicotinic Receptor Subtypes Expressed on Dopaminergic Terminals in the Rat Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Pyrantel Tartrate Aqueous Solution Stability
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the stability of pyrantel tartrate in aqueous solutions. Below you will find frequently asked questions and troubleshooting guidance to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
This compound is a salt form of pyrantel, an anthelmintic drug used to treat various parasitic worm infections.[1][2] The tartrate salt is more hydrophilic (water-soluble) compared to other forms like pyrantel pamoate, which is practically insoluble in water.[3][4] This higher solubility makes it suitable for creating aqueous formulations for research and oral administration. However, like many complex organic molecules, pyrantel is susceptible to degradation in aqueous environments, which can lead to a loss of potency and the formation of unknown impurities, impacting experimental accuracy and safety.
Q2: What are the primary factors that affect the stability of this compound in an aqueous solution?
The stability of the pyrantel molecule in solution is primarily influenced by three main factors:
-
pH: The molecule can be susceptible to acid and base-catalyzed hydrolysis. Maintaining an optimal pH is critical.
-
Light: Pyrantel has been noted to decompose slowly in the presence of light (photodegradation).[3] This can include isomerization from the active (E)-isomer to the less active (Z)-isomer.
-
Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the molecule.
Q3: What are the likely degradation pathways for pyrantel in an aqueous solution?
Based on forced degradation studies of the pyrantel moiety, the primary degradation pathways include:
-
Hydrolysis: Degradation in acidic or alkaline conditions.[5]
-
Oxidation: Degradation in the presence of oxidizing agents like hydrogen peroxide.[5]
-
Photodegradation: Degradation upon exposure to UV light, which can also cause isomerization.[5]
The following diagram illustrates the potential degradation pathways for pyrantel.
Caption: Potential degradation pathways for pyrantel in aqueous solutions.
Q4: How should I prepare and store a stock solution of this compound to maximize its stability?
For optimal stability, prepare stock solutions fresh whenever possible. If storage is necessary:
-
Solvent: Use a high-purity, deoxygenated solvent (e.g., water or a buffer). For some applications, co-solvents like DMSO may be used initially before dilution.[6][7]
-
pH: Buffer the solution to a neutral or slightly acidic pH. Avoid strongly acidic or alkaline conditions.
-
Light Protection: Store the solution in an amber glass vial or protect it from light by wrapping the container in aluminum foil.[3]
-
Temperature: Store aliquots at low temperatures, such as -20°C for short-term (1 month) or -80°C for long-term (up to 6 months) storage, to slow degradation kinetics.[6] Avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For maximum protection against oxidation, purge the solution and the vial headspace with an inert gas like nitrogen or argon before sealing.
Troubleshooting Guide
Q: My this compound solution has turned yellow/changed color. What is the cause and is it still usable?
A change in color, typically to yellow, is a common indicator of chemical degradation, likely due to oxidation or photodegradation. The solution's potency is probably compromised, and it contains degradation products. It is strongly recommended to discard the solution and prepare a fresh batch, ensuring proper storage conditions (protection from light, use of deoxygenated water, and storage under an inert atmosphere if possible).
Q: I am observing a progressive loss of potency in my quantitative analysis (e.g., HPLC). How can I prevent this?
A gradual loss of potency confirms a stability issue. To mitigate this, follow the workflow below.
Caption: Troubleshooting workflow for loss of this compound solution potency.
Q: My HPLC analysis shows a new, unidentified peak appearing over time. What could it be?
An additional peak in your chromatogram is likely a degradation product. To identify it, you can perform a forced degradation study (see Experimental Protocols section). By comparing the retention times of peaks generated under specific stress conditions (e.g., acid, base, peroxide, light) with the unknown peak in your aged sample, you can tentatively identify the degradation pathway. For definitive identification, techniques like LC-MS would be required.
Data Presentation
The following table summarizes the degradation of pyrantel pamoate under various forced conditions. While the salt form is different, the data indicates the susceptibility of the pyrantel molecule itself to these stressors, which is relevant for this compound solutions.
Table 1: Summary of Forced Degradation Studies on Pyrantel Pamoate
| Stress Condition | Reagents & Conditions | % Drug Degraded |
|---|---|---|
| Acidic Hydrolysis | 2N Hydrochloric Acid, 60°C for 30 min | 4.25% |
| Alkaline Hydrolysis | 2N Sodium Hydroxide, 60°C for 30 min | 1.20% |
| Oxidation | 20% Hydrogen Peroxide, 60°C for 30 min | 2.50% |
| Thermal | Dry Heat, 105°C for 6 hours | 1.42% |
| Photolytic (UV) | UV light exposure | 1.46% |
(Data adapted from a stability-indicating HPLC method development study for Pyrantel Pamoate and Albendazole)[5]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is used to intentionally degrade the this compound sample to understand its degradation pathways and to confirm that the analytical method can separate the drug from its degradation products.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a this compound solution (e.g., 1 mg/mL) in water.
-
Aliquotting: Distribute the solution into separate, appropriately labeled vials for each stress condition. Include a control sample kept at 4°C in the dark.
-
Stress Application:
-
Acid Hydrolysis: Add an equal volume of 1N HCl. Heat as required (e.g., 60°C).
-
Alkaline Hydrolysis: Add an equal volume of 1N NaOH. Heat as required (e.g., 60°C).
-
Oxidation: Add an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place a vial in an oven at a high temperature (e.g., 80°C), protected from light.
-
Photodegradation: Expose a solution in a clear vial to a UV light source.
-
-
Sampling: At specified time points, withdraw samples. Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method.
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This method is an example for quantifying pyrantel and separating it from potential degradation products. Method optimization will be required for specific applications.
Table 2: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 250mm, 5µm particle size) |
| Mobile Phase | Isocratic mixture of 0.1% Potassium Dihydrogen Orthophosphate (pH adjusted to 4.8) and Acetonitrile/Methanol (e.g., 40:40:20 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | PDA Detector at 311 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
(Parameters are based on a published method for pyrantel pamoate and may require optimization)[5]
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. This compound | C15H20N2O6S | CID 6434144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. In vivo efficacy of pyrantel pamoate as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmascholars.com [pharmascholars.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Unexpected Neuromuscular Effects of Pyrantel Tartrate in Non-Target Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unexpected neuromuscular effects of pyrantel tartrate observed in non-target organisms during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing unusual muscle contractions and paralysis in our non-target invertebrate models after exposure to this compound. Is this a known side effect?
A1: Yes, this is a potential, though not extensively documented, side effect. This compound's primary mechanism of action is as a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for neuromuscular transmission in many organisms.[1][2] In target helminths, this leads to spastic muscle paralysis.[1] However, non-target organisms also possess nAChRs, and their activation by this compound can lead to similar neuromuscular disruptions. The extent of these effects can vary significantly between species due to differences in nAChR subtype composition and sensitivity.
Q2: At what concentrations are these neuromuscular effects typically observed in non-target invertebrates?
A2: Currently, there is a limited amount of publicly available data on the specific concentrations of this compound that induce neuromuscular effects in common non-target invertebrates. However, based on available toxicity data for other anthelmintics and pesticides, effects can be expected across a range of concentrations, with sublethal behavioral changes occurring at lower concentrations than acute immobilization or lethality. For context, a 14-day acute toxicity test on the earthworm Eisenia fetida with a different test substance showed a median lethal concentration (LC50) greater than 1000 mg/kg of dry soil.[3] For the aquatic invertebrate Daphnia magna, a 48-hour acute immobilization test (following OECD Guideline 202) for a different test substance resulted in a median effective concentration (EC50) of 2183 mg a.i./L.[4] It is crucial to perform dose-response studies for this compound with your specific model organism to determine the precise effective concentrations.
Q3: What are the typical signs of neuromuscular toxicity to look for in different non-target organisms?
A3: The signs can vary depending on the organism. Here are some examples:
-
Earthworms (Eisenia fetida): You might observe a decrease in burrowing activity, changes in body shape (coiling or elongation), or general lethargy. In acute cases, paralysis and death can occur.
-
Daphnia magna (Water Flea): Look for changes in swimming behavior, such as altered swimming speed, erratic movements, or immobilization (inability to swim for 15 seconds after gentle agitation).[5]
-
Caenorhabditis elegans (Nematode): this compound can induce a characteristic "spastic" paralysis where the worms contract and become rigid. This is a quantifiable endpoint in paralysis assays.[6]
-
Aquatic Snails (Lymnaea stagnalis): Behavioral changes can include reduced locomotion, altered feeding behavior, and changes in response to stimuli.[7][8]
Q4: We are seeing variability in the response of our test organisms to this compound. What could be the cause?
A4: Variability can be attributed to several factors:
-
Species and Strain Differences: As mentioned, the subunit composition of nAChRs can differ significantly between species and even strains of the same species, leading to varied sensitivity to pyrantel.
-
Age of Organisms: The developmental stage of the organism can influence its susceptibility. Younger organisms may be more sensitive.
-
Experimental Conditions: Factors such as temperature, pH, and the composition of the test medium can affect the bioavailability and toxicity of this compound.
-
Health of the Culture: The overall health and stress level of your test population can impact their response to chemical exposure.
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality or Immobilization in Daphnia magna Acute Toxicity Tests
| Possible Cause | Troubleshooting Step |
| Incorrect Concentration Range: The tested concentrations may be too high. | Conduct a range-finding study with a wider, logarithmic series of concentrations to identify the appropriate range for the definitive test. |
| Contaminated Dilution Water: Impurities in the water could be contributing to toxicity. | Use freshly prepared, standardized reconstitution water as specified in OECD Guideline 202.[2][4][5] Ensure all glassware is thoroughly cleaned and rinsed. |
| Stressed or Unhealthy Daphnids: The health of the daphnids can affect their sensitivity. | Ensure your culture is healthy and that the neonates used for testing are less than 24 hours old and from the second to fifth brood of the parent. |
| pH Drift: Changes in pH during the test can alter the toxicity of this compound. | Monitor the pH of the test solutions at the beginning and end of the exposure period. If significant drift occurs, consider a semi-static or flow-through test design. |
Issue 2: Inconsistent or Non-Quantifiable Behavioral Changes in Earthworm (Eisenia fetida) Burrowing Assays
| Possible Cause | Troubleshooting Step |
| Inappropriate Soil Substrate: The soil composition may not be suitable for observing burrowing behavior. | Use a standardized artificial soil mixture as described in OECD Guideline 222.[9] Ensure consistent moisture content and temperature across all test containers. |
| Observer Bias: Manual observation of burrowing can be subjective. | Utilize 2D terraria to visualize and quantify burrowing activity more accurately.[10] Image analysis software can be used to measure burrow length and depth. |
| Acclimation Period Too Short: Earthworms may exhibit altered behavior due to handling stress. | Allow for an adequate acclimation period (e.g., 24 hours) for the earthworms in the test substrate before introducing the this compound. |
| Sublethal Effects Not Captured by Visual Observation: Subtle neuromuscular impairment may not be obvious. | Consider incorporating a functional endpoint, such as a feeding assay (e.g., measuring the consumption of a food source mixed into the soil), to complement burrowing observations. |
Quantitative Data Summary
Due to the limited availability of specific data for this compound in non-target invertebrates, the following tables provide a comparative overview of acute toxicity data for other substances in relevant model organisms. This information can serve as a reference for designing dose-response studies for this compound.
Table 1: Acute Toxicity of Various Substances to Eisenia fetida
| Substance | Test Duration | Endpoint | Value (mg/kg dry soil) | Reference |
| Test Substance (unspecified) | 14 days | LC50 | >1000 | [3] |
| Zeta-cypermethrin | 14 days | LD50 | 48.26 | [11] |
| Profenofos | 14 days | LD50 | 1250 | [11] |
| Pendimethalin | 14 days | LD50 | 3771.23 | [11] |
Table 2: Acute Immobilization of Daphnia magna by Various Substances
| Substance | Test Duration | Endpoint | Value (mg/L) | Reference |
| Perfluorobutane Sulfonate, Potassium Salt | 48 hours | EC50 | 2183 | [4] |
| Praziquantel | 48 hours | EC50 | 42.7 | [12] |
| Various Veterinary Antibiotics | 48 hours | EC50 | 4.6 - ~1000 | [6] |
Experimental Protocols
Protocol 1: Daphnia magna Acute Immobilization Test (Adapted from OECD Guideline 202)
This test evaluates the acute toxicity of this compound to Daphnia magna by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.
Materials:
-
Daphnia magna neonates (<24 hours old)
-
Standard reconstitution water (e.g., M7 medium)
-
This compound stock solution
-
Glass test vessels (e.g., 50 mL beakers)
-
Temperature-controlled incubator (20 ± 1°C) with a 16:8 hour light:dark cycle
-
Pipettes and volumetric flasks
Procedure:
-
Preparation of Test Solutions: Prepare a geometric series of at least five concentrations of this compound and a control (reconstitution water only).
-
Test Setup: Add a defined volume of each test solution to replicate test vessels (at least 4 replicates per concentration).
-
Introduction of Organisms: Randomly allocate 5 Daphnia neonates to each test vessel.
-
Incubation: Incubate the test vessels for 48 hours under the specified conditions. Do not feed the daphnids during the test.
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
Protocol 2: Eisenia fetida Acute Toxicity Test (Adapted from OECD Guideline 222)
This test determines the lethal concentration of this compound to adult earthworms (Eisenia fetida) in artificial soil over a 14-day period.
Materials:
-
Adult Eisenia fetida with clitellum
-
Artificial soil substrate (as per OECD 222)
-
This compound
-
Glass test containers with perforated lids
-
Controlled environment chamber (20 ± 2°C, continuous light)
Procedure:
-
Preparation of Test Substrate: Prepare the artificial soil and adjust the moisture content.
-
Application of Test Substance: Thoroughly mix the this compound into the soil at a range of concentrations. A solvent carrier may be used and should be added to a solvent control group.
-
Test Setup: Add a specified weight of the treated soil to each test container.
-
Introduction of Organisms: Introduce a set number of pre-weighed adult earthworms (e.g., 10) into each container.
-
Incubation: Maintain the containers in the controlled environment chamber for 14 days.
-
Observation: At day 7 and day 14, assess mortality by gently sorting the soil. Worms that do not respond to a gentle mechanical stimulus are considered dead.
-
Data Analysis: Calculate the 14-day LC50 value and its confidence limits.
Protocol 3: Caenorhabditis elegans Paralysis Assay
This assay quantifies the paralytic effects of this compound on the nematode C. elegans.
Materials:
-
Age-synchronized population of C. elegans (e.g., L4 stage)
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source)
-
This compound solutions of varying concentrations
-
Microscope for observation
Procedure:
-
Preparation of Assay Plates: Prepare NGM plates seeded with E. coli OP50.
-
Exposure to this compound: Transfer a population of age-synchronized worms to the assay plates. Add the this compound solution directly to the worms on the plate or incorporate it into the agar during preparation.
-
Observation: At regular time intervals (e.g., every 30 minutes), observe the worms under a microscope.
-
Scoring Paralysis: A worm is considered paralyzed if it does not move when prodded with a platinum wire.
-
Data Analysis: Plot the percentage of paralyzed worms over time for each concentration. Determine the time required to paralyze 50% of the population (PT50) or the concentration that paralyzes 50% of the population at a specific time point (EC50).[13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for investigating its neuromuscular effects.
Caption: this compound acts as an agonist at nicotinic acetylcholine receptors.
Caption: Workflow for assessing neuromuscular effects of this compound.
Caption: A logical approach to troubleshooting unexpected experimental outcomes.
References
- 1. Interspecific comparison of sensitivity to paralytic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotecnologiebt.it [biotecnologiebt.it]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. The effect of common paralytic agents used for fluorescence imaging on redox tone and ATP levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioural and neural deficits induced by rotenone in the pond snail Lymnaea stagnalis. A possible model for Parkinson's disease in an invertebrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. OECD 207/222 Earthworm Acute Toxicity and Reproduction Test | ibacon GmbH [ibacon.com]
- 10. mdpi.com [mdpi.com]
- 11. Transcriptomic analysis of RDX and TNT interactive sublethal effects in the earthworm Eisenia fetida - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Caenorhabditis elegans Neurotoxicity Testing: Novel Applications in the Adverse Outcome Pathway Framework - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Pyrantel Tartrate Resistance in Nematode Populations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to pyrantel tartrate resistance in nematode populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for pyrantel, and how does resistance develop?
Pyrantel is a nicotinic acetylcholine receptor (nAChR) agonist. It works by binding to these receptors on the muscle cells of nematodes, causing a persistent activation that leads to spastic paralysis and subsequent expulsion of the worm from the host's gastrointestinal tract.[1][2][3] Resistance to pyrantel primarily develops through genetic changes in the nAChR subunits.[4][5][6] These mutations can reduce the binding affinity of pyrantel to the receptor or alter the receptor's response to the drug.[6][7] In some cases, resistance is associated with a decrease in the expression levels of the genes that code for these nAChR subunits.[7][8]
Q2: How can I definitively diagnose pyrantel resistance in the nematode population I am studying?
Diagnosing pyrantel resistance requires a combination of in vivo and in vitro tests. The Fecal Egg Count Reduction Test (FECRT) is the most common in vivo method.[7][9][10] Resistance is suspected if the percentage reduction in egg count is less than 95%, and the lower 95% confidence limit is below 90%.[11] For in vitro confirmation, Larval Development Assays (LDA) or Larval Motility Assays can be used to determine the concentration of pyrantel required to inhibit larval development or movement.[12][13] A significant increase in the lethal concentration (LC50) compared to a susceptible reference strain is indicative of resistance.
Q3: Are there known genetic markers for pyrantel resistance that can be used for molecular screening?
Research has identified associations between pyrantel resistance and mutations or changes in the expression of genes encoding nAChR subunits, such as unc-29, unc-38, and unc-63 in some nematode species.[8][14] While specific, universally accepted genetic markers for pyrantel resistance are still under investigation for many nematode species, quantitative PCR (qPCR) can be used to assess the transcription levels of these key nAChR subunit genes.[8] A significant decrease in the expression of these genes in a field isolate compared to a susceptible strain can be an indicator of resistance.[8]
Q4: What are the most promising strategies to overcome or mitigate pyrantel resistance?
Several strategies are recommended to manage and overcome pyrantel resistance:
-
Combination Therapy: Using pyrantel in combination with anthelmintics from different chemical classes that have different mechanisms of action is a highly effective strategy.[15][16] For example, combinations of pyrantel with a benzimidazole like febantel have shown synergistic effects.[17]
-
Refugia Management: This strategy involves leaving a portion of the animal population untreated to maintain a pool of susceptible nematodes.[15][16] This "refugia" of susceptible worms can dilute the resistant genes in the overall parasite population, thereby slowing the development of resistance.[16]
-
Proper Dosing: Under-dosing can contribute to the development of resistance. It is crucial to administer the correct dosage based on the animal's weight.[15]
-
Targeted Selective Treatment: Instead of treating all animals in a herd, only treat those that show clinical signs of infection or have high fecal egg counts.[16][18]
Troubleshooting Guides
Issue 1: Inconclusive Fecal Egg Count Reduction Test (FECRT) Results
-
Problem: The FECRT shows a reduction between 90% and 95%, or there is high variability among individual animals.
-
Possible Causes & Solutions:
-
Insufficient Sample Size: A small number of animals can lead to high variability and unreliable results. It is recommended to use a group of at least 10-15 animals for the test.[11]
-
Low Initial Egg Counts: The FECRT is less reliable when pre-treatment fecal egg counts are low. A mean pre-treatment count of at least 150 eggs per gram is recommended for accurate results.[11]
-
Improper Sampling Time: Fecal samples should be collected at the correct interval post-treatment. For pyrantel, this is typically 10-14 days.[10] Collecting samples too early or too late can lead to inaccurate estimations of efficacy.
-
Incorrect Dosage: Ensure that all animals were dosed accurately according to their body weight. Under-dosing can result in reduced efficacy that may be mistaken for resistance.[15]
-
Re-run the Test: If results remain borderline, it is advisable to repeat the test with a larger group of animals and strict adherence to the protocol.
-
Issue 2: High Variability in Larval Development Assays (LDA)
-
Problem: There is significant variation in larval development and LC50 values within and between assay plates.[19]
-
Possible Causes & Solutions:
-
Inconsistent Egg/Larval Numbers: Ensure a consistent number of eggs or larvae are added to each well.
-
Contamination: Bacterial or fungal contamination can affect larval development. Use sterile techniques and media.
-
Temperature Fluctuations: Maintain a constant and optimal incubation temperature.
-
Improper Mixing of Compounds: Ensure the this compound is fully dissolved and evenly distributed in the media at all concentrations.
-
Multi-species Infection: The presence of multiple nematode species with different susceptibilities can lead to variable results.[19] If possible, identify the predominant species in your samples.
-
Data Presentation
Table 1: Efficacy of Pyrantel in Susceptible vs. Resistant Nematode Isolates
| Isolate | In Vivo Efficacy (FECRT %) | In Vitro Metric (IC50) | Fold Change in IC50 | Reference |
| Ancylostoma caninum (Susceptible) | >95% | Reference Value | - | [13] |
| Ancylostoma caninum (Low-level Resistance) | 71% | Elevated | 17-fold shift | [13] |
| Ancylostoma caninum (High-level Resistance) | 28% | Significantly Elevated | Not specified | [13] |
Table 2: Synergistic Effects of Anthelmintic Combinations
| Drug Combination | Nematode Species | Effect | Key Finding | Reference |
| Pyrantel + Febantel | Heterakis spumosa | Synergistic | Quicker expulsion and higher degree of worm degeneration compared to single-drug administration. | [17] |
| Pyrantel + Oxibendazole | Equine Cyathostomins | Additive | 96.35% FEC reduction with the combination vs. 81.10% with pyrantel alone. | [20] |
| Pyrantel + Cry5B | Caenorhabditis elegans | Synergistic | Resistance to one drug class leads to hypersensitivity to the other. | [21] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
This protocol is adapted from the guidelines of the World Association for the Advancement of Veterinary Parasitology (WAAVP).[11]
-
Animal Selection:
-
Select a group of 10-15 animals with naturally acquired nematode infections.
-
The animals should not have been treated with an anthelmintic for at least 8 weeks prior.
-
The mean pre-treatment fecal egg count for the group should be at least 150 eggs per gram (EPG).[11]
-
-
Pre-Treatment Sampling (Day 0):
-
Collect individual fecal samples from each animal.
-
Determine the EPG for each sample using a standardized technique such as the McMaster method.
-
-
Treatment:
-
Administer this compound at the manufacturer's recommended dosage based on the individual weight of each animal.
-
A control group of untreated animals can be included for comparison, though it is not always mandatory.
-
-
Post-Treatment Sampling (Day 10-14):
-
Collect a second set of individual fecal samples from the treated animals 10 to 14 days after treatment.[10]
-
Determine the EPG for each post-treatment sample.
-
-
Calculation of FECR:
-
Calculate the percentage reduction for the group using the following formula: % FECR = (1 - (Mean EPG Post-treatment / Mean EPG Pre-treatment)) * 100
-
Calculate the 95% confidence intervals for the reduction.
-
-
Interpretation:
Protocol 2: Larval Development Assay (LDA)
This protocol is a generalized method for assessing the in vitro efficacy of this compound.
-
Egg Recovery:
-
Recover nematode eggs from fresh fecal samples using a series of sieves and a flotation method with a saturated salt or sugar solution.
-
Wash the recovered eggs thoroughly with deionized water to remove any residual salt or sugar.
-
-
Assay Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then make serial dilutions in the culture medium to achieve the desired final concentrations.
-
Dispense approximately 50-100 eggs in 100 µL of culture medium into each well of a 96-well microtiter plate.
-
-
Incubation:
-
Add 100 µL of the various this compound dilutions to the appropriate wells. Include control wells with culture medium only and wells with the solvent control.
-
Incubate the plates at a suitable temperature (e.g., 25-27°C) for 6-7 days to allow the eggs to hatch and the larvae to develop to the third stage (L3).
-
-
Assay Termination and Reading:
-
Terminate the assay by adding a small drop of Lugol's iodine or another fixative to each well.
-
Under an inverted microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.
-
-
Data Analysis:
-
For each concentration, calculate the percentage of larvae that failed to develop to the L3 stage.
-
Use a suitable statistical program (e.g., probit analysis) to calculate the concentration of this compound that inhibits the development of 50% of the larvae (LC50).
-
Compare the LC50 value of the test population to that of a known susceptible reference strain to determine the resistance factor.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the nematode neuromuscular junction.
Caption: Experimental workflow for the diagnosis of this compound resistance.
Caption: Logical relationships in managing this compound resistance.
References
- 1. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits | PLOS Pathogens [journals.plos.org]
- 2. The Nicotinic Acetylcholine Receptors of the Parasitic Nematode Ascaris suum: Formation of Two Distinct Drug Targets by Varying the Relative Expression Levels of Two Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrantel resistance alters nematode nicotinic acetylcholine receptor single-channel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anthelmintic resistance: markers for resistance, or susceptibility? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Faecal Egg Count Reduction testing (FECRT) and interpretation of results in equines | NOAH (National Office of Animal Health) [noah.co.uk]
- 10. noah.co.uk [noah.co.uk]
- 11. Faecal egg count reduction test - Wikipedia [en.wikipedia.org]
- 12. A microlarval development assay for the detection of anthelmintic resistance in sheep nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of in vitro anthelmintic sensitivity assays to canine parasitology: detecting resistance to pyrantel in Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pardon Our Interruption [boehringer-ingelheim.com]
- 16. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the synergistic action of febantel and pyrantel on the nematode Heterakis spumosa: a light and transmission electron microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Resistance to Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 19. Larval development assay for detection of anthelmintic resistance in cyathostomins of Swedish horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
Technical Support Center: Analysis of Pyrantel Tartrate Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of pyrantel tartrate metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main analytical challenges in detecting this compound metabolites?
A1: The primary challenges include:
-
Metabolite Identification: Pyrantel undergoes extensive metabolism, particularly the near-total destruction of the thiophene ring. Identifying the full spectrum of these metabolites can be complex.
-
Matrix Effects: Biological matrices such as plasma, urine, and feces are complex and can cause ion suppression or enhancement in LC-MS/MS analysis, leading to inaccurate quantification.[1][2][3][4][5]
-
Method Validation: Developing and validating robust analytical methods with adequate sensitivity, specificity, and reproducibility for both the parent drug and its diverse metabolites is crucial.
-
Sample Preparation: Efficient extraction of metabolites from various biological matrices while minimizing interferences is a critical step that can significantly impact analytical results.
Q2: What are the common analytical techniques used for pyrantel and its metabolites?
A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5]
-
HPLC-UV: Often used for the quantification of the parent drug in pharmaceutical formulations and animal feed.
-
LC-MS/MS: The preferred method for the sensitive and selective quantification of pyrantel and its metabolites in complex biological matrices like plasma and urine due to its high specificity and low detection limits.[1][2][3][4][5]
Q3: What is the known metabolic pathway of this compound?
A3: this compound is rapidly metabolized in the liver. The metabolism is characterized by extensive transformation, including the near-total destruction of the thiophene ring. One identified degradation product and potential metabolite is (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide. The tetrahydropyrimidine ring is degraded to a lesser extent. The majority of an oral dose is excreted unchanged in the feces, with a smaller portion eliminated in the urine as the parent drug and its metabolites.
Troubleshooting Guides
HPLC Method Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Peak Tailing for Pyrantel | - Secondary interactions with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a base-deactivated column.- Add a competing base like triethylamine (TEA) to the mobile phase.- Adjust the mobile phase pH to ensure pyrantel is in a single ionic state. |
| Poor Resolution Between Metabolite Peaks | - Suboptimal mobile phase composition.- Inefficient column. | - Optimize the mobile phase gradient and organic solvent ratio.- Try a different column chemistry (e.g., C8, Phenyl).- Decrease the flow rate to improve separation efficiency. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation. | - Ensure proper mobile phase mixing and degassing.- Use a column oven to maintain a constant temperature.- Flush the column with a strong solvent or replace it if necessary. |
| Ghost Peaks | - Contamination in the injector, column, or mobile phase.- Late eluting compounds from a previous injection. | - Clean the injector and autosampler.- Use fresh, high-purity mobile phase solvents.- Implement a sufficient column wash step after each injection. |
LC-MS/MS Method Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Ion Suppression/Enhancement (Matrix Effect) | - Co-eluting endogenous components from the biological matrix. | - Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).- Optimize chromatographic separation to separate metabolites from interfering matrix components.- Use a matrix-matched calibration curve or a stable isotope-labeled internal standard. |
| Low Sensitivity for a Specific Metabolite | - Poor ionization of the metabolite.- Suboptimal MS/MS transition. | - Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform a product ion scan to identify the most intense and specific fragment ions for the MRM transition. |
| High Background Noise | - Contaminated mobile phase or LC system.- In-source fragmentation. | - Use high-purity solvents and additives.- Clean the mass spectrometer ion source.- Optimize cone voltage to minimize in-source fragmentation. |
| Carryover | - Adsorption of analytes in the injector or column. | - Use a stronger needle wash solution in the autosampler.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Quantitative Data Summary
The following table summarizes the performance of various analytical methods for the quantification of pyrantel.
| Analyte | Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | LOQ (ng/mL) | Reference |
| Pyrantel | UPLC-MS/MS | Dog Plasma | 4 - 240 | >90 | 4 | [1] |
| Pyrantel | LC/MS | Dog Plasma | 3 - 250 | 77 - 94 | 3 | [2] |
| Pyrantel Pamoate | HPLC | Tablet | 18,000 - 54,000 | 99.77 ± 0.490 | - | |
| Pyrantel Pamoate | HPLC | Tablet | 1,000 - 15,000 | 99.9 - 101.1 | - |
Experimental Protocols
Protocol 1: Extraction of Pyrantel from Dog Plasma for UPLC-MS/MS Analysis[1]
1. Sample Preparation:
- To 100 µL of plasma, add 10 µL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 50 µL of 1 M ammonia solution and 50 µL of dimethylformamide (DMF).
- Vortex for 30 seconds.
2. Liquid-Liquid Extraction (LLE):
- Add 500 µL of acetonitrile and 800 µL of ethyl acetate.
- Vortex for 5 minutes.
- Centrifuge at 12,000 rpm for 7 minutes at 4°C.
- Transfer the supernatant to a new tube.
3. Re-extraction:
- To the remaining precipitate, add 200 µL of acetonitrile and 800 µL of ethyl acetate.
- Vortex for 5 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C.
4. Evaporation and Reconstitution:
- Combine the supernatants and evaporate to dryness under a nitrogen stream at 40°C.
- Reconstitute the residue with 500 µL of acetonitrile:water (1:1, v/v) and 500 µL of acetonitrile:water (2:8, v/v).
5. Analysis:
- Filter the reconstituted sample through a 0.22 µm filter.
- Inject a 5 µL aliquot into the UPLC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of Pyrantel from Dog Plasma for LC/MS Analysis[2]
1. Cartridge Conditioning:
- Condition a Strata-X polymeric SPE cartridge.
2. Sample Loading:
- Load the plasma sample onto the conditioned SPE cartridge.
3. Washing:
- Wash the cartridge to remove interfering components.
4. Elution:
- Elute the analytes from the cartridge.
5. Analysis:
- Evaporate the eluate and reconstitute in the mobile phase for injection into the LC/MS system.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: General experimental workflow for pyrantel metabolite analysis.
References
- 1. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of praziquantel, pyrantel embonate, febantel and its active metabolites, oxfendazole and fenbendazole, in dog plasma by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
improving the bioavailability of pyrantel tartrate in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of pyrantel tartrate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and pyrantel pamoate in terms of bioavailability?
A1: The primary difference lies in their aqueous solubility, which directly impacts their absorption from the gastrointestinal (GI) tract.
-
This compound: This salt is more soluble in water and is more readily absorbed systemically after oral administration in monogastric animals like pigs and dogs.[1][2] This higher absorption makes it suitable for studies where systemic drug exposure is desired.
-
Pyrantel Pamoate: This salt is poorly soluble in water, leading to minimal absorption from the GI tract.[1][3] This property is advantageous for treating intestinal parasites, as the drug remains concentrated in the gut where the parasites reside.[1][4] Consequently, most of the drug is excreted unchanged in the feces.[2][3]
Q2: Why am I observing low and variable plasma concentrations of this compound in my animal study?
A2: Several factors can contribute to low or inconsistent plasma levels of this compound:
-
Rapid Metabolism: Pyrantel is rapidly metabolized, primarily in the liver, and its metabolites are quickly excreted.[1][5] In pigs, for instance, intravenously administered pyrantel has a short terminal half-life of approximately 1.75 hours.[4][6]
-
Influence of Diet and GI Transit: The presence of food can delay or alter the uniform distribution of the drug in the stomach.[7] A high-fiber diet that slows the rate of digesta flow can increase the amount of pyrantel retained in the gut, potentially affecting absorption kinetics.[8]
-
Animal Species Differences: this compound is absorbed less effectively by ruminants compared to pigs and dogs.[1] Different species can exhibit varied pharmacokinetic profiles.[3]
-
Formulation Issues: The formulation itself is a critical factor. Poor formulation can lead to inadequate dissolution, limiting the amount of drug available for absorption.
Q3: What formulation strategies can enhance the oral bioavailability of this compound?
A3: To overcome the challenges of poor solubility and improve systemic absorption, several advanced formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing the drug within a hydrophilic polymer matrix at a molecular level.[9][10] Methods like solvent evaporation, melting, spray drying, and hot-melt extrusion can be used to create solid dispersions, which can reduce drug crystallinity and improve dissolution rates.[10][11][12]
-
Lipid-Based Formulations: Incorporating this compound into lipid-based carriers such as nano-emulsions, liposomes, or self-emulsifying drug delivery systems (SEDDS) can improve its solubility and absorption.[9][13]
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range significantly increases the surface area available for dissolution.[9][14] Techniques like high-pressure homogenization or milling can produce nanosuspensions.[9] Nanoparticle-based systems are a promising approach for improving the bioavailability of antiparasitic drugs.[14][15]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Troubleshooting Step |
| Low Cmax (Peak Plasma Concentration) | Poor dissolution of the formulation. | Employ a solubility-enhancement strategy such as creating a solid dispersion with a hydrophilic polymer or developing a lipid-based formulation.[10][13] |
| Rapid metabolism of the drug. | While difficult to alter, ensure the analytical method accurately quantifies both the parent drug and its major metabolites.[1] | |
| High Inter-Subject Variability in Plasma Profiles | Food effect or inconsistent GI motility. | Standardize feeding protocols. Ensure animals are fasted for a consistent period (e.g., 10-12 hours) before dosing and for a few hours after.[7][16] |
| Inconsistent dosing technique (oral gavage). | Ensure all personnel are properly trained on the oral gavage procedure to guarantee consistent delivery to the stomach. | |
| No Detectable Drug in Plasma Samples | Analytical method lacks sufficient sensitivity. | Develop and validate a more sensitive analytical method, such as UPLC-MS/MS, with a lower limit of quantitation (LLOQ).[17] LLOQs in the range of 4-25 ng/mL have been reported for pyrantel.[17][18] |
| Incorrect salt form used (e.g., pamoate instead of tartrate). | Verify the certificate of analysis for the pyrantel salt being used to confirm its identity and purity. Pyrantel pamoate has very limited absorption.[3] | |
| Unexpectedly Rapid Drug Clearance | Animal model has a high metabolic rate for pyrantel. | Review literature for the specific animal model's metabolic profile for pyrantel. Consider a different animal model if necessary. The half-life in pigs is under 2 hours.[6] |
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters of pyrantel from various animal studies.
Table 1: Bioavailability of Pyrantel Salts in Pigs
| Pyrantel Salt | Administration Route | Mean Bioavailability (%) | Mean Residence Time (MRT) (hours) |
| Citrate | Oral (p.o.) | 41% | 4.92 |
| Pamoate | Oral (p.o.) | 16% | - |
| (Reference) | Intravenous (i.v.) | 100% | 2.54 |
| Data sourced from a study on the kinetic disposition of pyrantel in pigs.[6] |
Table 2: Pharmacokinetic Parameters of Pyrantel Pamoate in Different Species
| Animal Species | Dose | Formulation | Cmax (µg/mL) | Tmax (hours) | Elimination Half-life (t½λz) (hours) |
| Cats | 100 mg/kg | Tablet | 0.11 | 1.91 | 1.36 |
| Donkeys | 6.94 mg/kg | Paste | 0.09 | - | - |
| Donkeys | 6.94 mg/kg | Granule | 0.21 | - | - |
| Data for cats sourced from a study on oral administration of a praziquantel and pyrantel pamoate combination.[3] Data for donkeys sourced from a study comparing paste and granule formulations.[2] |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common method for preparing a solid dispersion to enhance drug solubility.[11][12]
-
Selection of Carrier: Choose a hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol (PEG) 6000).
-
Solubilization: Weigh the desired amounts of this compound and the polymer carrier (e.g., in a 1:1 or 1:3 drug-to-carrier ratio). Dissolve both components completely in a suitable volatile solvent, such as methanol or ethanol, in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven overnight at a similar temperature to remove any residual solvent.
-
Processing: Scrape the solid dispersion from the flask. Gently pulverize it using a mortar and pestle and then pass it through a fine-mesh sieve to obtain a uniform powder.
-
Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture.
Protocol 2: In-Vivo Bioavailability Study in a Rat Model
This protocol outlines a typical workflow for assessing the oral bioavailability of a novel this compound formulation.
-
Animal Preparation:
-
Use healthy, adult male Sprague-Dawley rats (or another appropriate strain), weighing 200-250g.
-
Acclimate the animals for at least one week before the experiment.
-
Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.[16]
-
-
Formulation & Dosing:
-
Prepare a suspension of the this compound formulation (e.g., the solid dispersion from Protocol 1) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the formulation to the rats via oral gavage at a predetermined dose (e.g., 10 mg/kg).[19]
-
-
Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein or another appropriate site into heparinized tubes at predefined time points.
-
Suggested time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.[17]
-
-
Sample Analysis (UPLC-MS/MS):
-
Develop and validate a sensitive UPLC-MS/MS method for the quantification of pyrantel in rat plasma.[17]
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction. For example, add acetonitrile to the plasma samples to precipitate proteins, vortex, and centrifuge.[17]
-
Chromatography: Use a C18 column with a gradient elution of mobile phases like acetonitrile and 0.1% formic acid in water.[17]
-
Detection: Use a mass spectrometer set to multiple reaction monitoring (MRM) mode with positive electrospray ionization.[17]
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software.
-
Visualizations
Caption: Experimental workflow for an in-vivo bioavailability study.
Caption: Decision tree for troubleshooting low bioavailability results.
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Pharmacokinetics of praziquantel and pyrantel pamoate combination following oral administration in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The kinetic disposition of pyrantel citrate and pamoate and their efficacy against pyrantel-resistant Oesophagostomum dentatum in pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo efficacy of pyrantel pamoate as a post-exposure prophylactic for rat lungworm (Angiostrongylus cantonensis) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The disposition of pyrantel in the gastrointestinal tract and effect of digesta flow rate on the kinetic behaviour of pyrantel in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of fenbendazole, praziquantel and pyrantel pamoate in dog plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
developing a stable formulation of pyrantel tartrate for research use
This technical support center provides researchers, scientists, and drug development professionals with essential information for creating stable formulations of pyrantel tartrate for research applications. It includes frequently asked questions, troubleshooting guidance, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to formulation development?
A1: this compound is the tartrate salt of pyrantel, a broad-spectrum anthelmintic.[1] Its key properties include a molecular weight of approximately 356.4 g/mol .[2][3] It is a light yellow to yellow solid powder.[1] The stability of pyrantel can be affected by light, and it may decompose slowly.[4] For formulation, understanding its solubility and stability under different pH conditions is critical.
Q2: What solvents are recommended for dissolving this compound for in vitro and in vivo research?
A2: this compound's solubility varies significantly depending on the solvent. It is soluble in Dimethyl Sulfoxide (DMSO), with solubility reported to be ≥ 34 mg/mL.[5][6] For in vivo studies, co-solvent systems are often necessary. A common approach involves first dissolving the compound in a minimal amount of DMSO and then diluting it with other vehicles.[1][6]
Data Presentation: Solubility of this compound
| Solvent/System | Reported Solubility | Reference |
| DMSO | ≥ 34 mg/mL | [5][6] |
| Water | 0.118 mg/mL (for pyrantel base) | [7] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [1][6] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [1] |
| 10% DMSO + 90% Corn Oil | ≥ 2.08 mg/mL | [1][6] |
Q3: How does pH influence the stability of this compound in aqueous formulations?
A3: The stability of pyrantel is pH-dependent. The pamoate salt has been shown to degrade under both acidic and alkaline conditions when subjected to forced degradation studies.[8] It is crucial to maintain the pH of aqueous formulations within a stable range, which should be determined empirically through stability studies. For pyrantel pamoate, degradation has been observed after refluxing in 2N HCl and 2N NaOH for 30 minutes at 60°C.[8] Researchers should buffer their formulations and conduct pH-stability profiling.
Q4: What are the potential degradation pathways for pyrantel?
A4: Pyrantel can degrade through hydrolysis, oxidation, and photolysis. Forced degradation studies on the related salt, pyrantel pamoate, have shown susceptibility to acidic, alkaline, and oxidative stress (using hydrogen peroxide).[8] Photodegradation is also a concern; direct exposure to daylight and UV irradiation can cause decomposition.[9] The primary degradation products may include isomers (such as the cis-isomer of pyrantel) and other related substances.[10]
Q5: Which excipients are generally compatible with this compound for creating stable liquid formulations?
A5: The choice of excipients is critical for stability. Common excipients used to improve solubility and stability include co-solvents, surfactants, and buffering agents.
Data Presentation: Suggested Excipients for a Stable Aqueous Research Formulation
| Excipient Type | Examples | Purpose | Reference |
| Co-solvents | Polyethylene Glycol (PEG300, PEG600), Propylene Glycol | Enhance solubility | [2][6][11] |
| Surfactants / Solubilizers | Polysorbate 80 (Tween-80), Vitamin E TPGS | Improve wetting and prevent precipitation | [2][5][6] |
| Cyclodextrins | Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Form inclusion complexes to increase solubility | [1] |
| Buffering Agents | Phosphate or citrate buffers | Maintain optimal pH for stability | [8][9] |
| Antioxidants | Butylated hydroxytoluene (BHT), Ascorbic Acid | Protect against oxidative degradation | [11] |
| Preservatives | Benzyl alcohol, Parabens | Prevent microbial growth in multi-dose formulations | N/A |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation or Cloudiness in Formulation | - Poor solubility of this compound.- pH shift outside the optimal range.- Temperature fluctuations affecting solubility. | - Increase the concentration of co-solvents (e.g., PEG300) or solubilizers (e.g., Tween-80).- Verify and adjust the pH of the formulation using a suitable buffer system.- Prepare the formulation fresh before each use and store at a consistent, recommended temperature.[5] |
| Significant Degradation of Active Ingredient | - Exposure to light (photodegradation).- Inappropriate pH causing hydrolysis.- Oxidative degradation from dissolved oxygen or reactive excipients. | - Protect the formulation from light at all times using amber vials or foil wrapping.- Conduct a pH-stability study to identify the optimal pH range and use a robust buffer.- Consider adding an antioxidant (e.g., BHT) to the formulation. Purge the solution and headspace with an inert gas like nitrogen. |
| Color Change in the Formulation | - Formation of colored degradation products.- Interaction between this compound and excipients. | - Identify the degradant using a stability-indicating method like HPLC-MS.- Investigate potential incompatibilities between the drug and excipients by testing simplified formulations.- Ensure high-purity excipients are used. |
| Inconsistent Results in Bioassays | - Incomplete dissolution of this compound.- Degradation of the compound after preparation.- Adsorption of the compound to container surfaces. | - Ensure the stock solution is clear before further dilution.[5] Use sonication if necessary to aid dissolution.- Prepare formulations fresh daily and store under protected conditions (e.g., 4°C, protected from light).- Consider using silanized glass or low-adsorption plastic containers for storage and handling. |
Experimental Protocols
Protocol 1: Preparation of a Basic this compound Stock Solution (e.g., for In Vivo Use)
This protocol is adapted from common methodologies for formulating poorly soluble compounds for research.[1][6]
-
Materials: this compound powder, DMSO (anhydrous), PEG300, Polysorbate 80 (Tween-80), Sterile Saline (0.9% NaCl).
-
Preparation of Stock Concentrate:
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
Add DMSO to achieve a high-concentration stock (e.g., 20.8 mg/mL).[1] Vortex or sonicate gently until the powder is completely dissolved and the solution is clear.
-
-
Preparation of Final Formulation (Example: 1 mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (from step 2) to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
-
Final Checks: The final solution should be clear and free of precipitation. This protocol yields a solution with a final concentration of ≥ 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][6] Use the formulation on the same day it is prepared.
Protocol 2: Forced Degradation Study Protocol
This protocol outlines stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[8][12]
-
Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 methanol:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 60°C for 2-6 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N NaOH. Heat at 60°C for 2-6 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-20% hydrogen peroxide (H₂O₂). Keep at room temperature for 30-60 minutes.[8] Dilute to a final concentration.
-
Thermal Degradation: Store the stock solution (or solid drug) in an oven at 70-80°C for 24-48 hours. Dilute to a final concentration.
-
Photolytic Degradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in foil.
-
Analysis: Analyze all stressed samples and a non-stressed control by a suitable analytical method (e.g., HPLC-UV/MS) to assess the percentage of degradation and identify degradation products. The goal is to achieve 5-20% degradation for each stress condition.[12]
Protocol 3: Stability-Indicating HPLC-UV Method for Analysis
This protocol provides a starting point for developing a method to separate pyrantel from its degradation products. Method parameters often need to be optimized.[9][13][14]
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A good starting point is a gradient or isocratic elution using:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Pyrantel shows significant absorbance around 290-311 nm. Monitor at a specific wavelength (e.g., 290 nm) or use a PDA detector to scan a range.[8][14]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
-
Validation: The method must be validated for specificity by analyzing the samples from the forced degradation study. The pyrantel peak should be well-resolved from all degradation product peaks and any excipient peaks.
Visualizations
Caption: Diagram 1: A logical workflow for troubleshooting common issues encountered during this compound formulation.
Caption: Diagram 2: A systematic workflow for the development and validation of a stable this compound formulation.
Caption: Diagram 3: A logical diagram illustrating the key chemical and physical factors that influence formulation stability.
References
- 1. This compound | antinematodal thiophene | CAS# 33401-94-4 | nicotinic acetylcholine receptors (nAChRs) | InvivoChem [invivochem.com]
- 2. pharmacompass.com [pharmacompass.com]
- 3. This compound | C15H20N2O6S | CID 6434144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrantel | C11H14N2S | CID 708857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. pharmascholars.com [pharmascholars.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. Liquid chromatographic determination of this compound in medicated formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Pyrantel Tartrate Stability and Degradation Kinetics
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation kinetics of pyrantel tartrate under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound?
A1: The stability of this compound is primarily influenced by temperature, humidity, light, and pH. Forced degradation studies have shown that pyrantel is susceptible to degradation under acidic, basic, oxidative, and photolytic conditions. The tartrate salt form itself can also influence stability compared to other salts like pamoate.
Q2: What are the typical ICH storage conditions for stability testing of this compound?
A2: Stability testing for this compound should follow the International Council for Harmonisation (ICH) Q1A(R2) guidelines. The recommended conditions are:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
-
Intermediate: 30°C ± 2°C / 65% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
Q3: What are the known degradation products of pyrantel?
A3: The primary degradation pathways for pyrantel include cis-trans isomerization of the double bond and hydrolysis. One identified degradation product is (E)-N-(3-methylaminopropyl)-2-thiopheneacrylamide[1]. Under forced degradation conditions, other degradation products may be formed, which should be identified and characterized using techniques like LC-MS and NMR[1].
Q4: Is there a significant difference in stability between this compound and pyrantel pamoate?
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in stability studies | Non-homogeneous sample, fluctuations in storage conditions (temperature/humidity), analytical method variability. | Ensure proper mixing and sampling of the batch. Use qualified stability chambers with tight environmental controls. Validate the analytical method for stability-indicating properties, including specificity, linearity, accuracy, and precision. |
| Appearance of unknown peaks in chromatograms | Formation of new degradation products, impurities from excipients, or contamination. | Perform forced degradation studies to identify potential degradation products. Use a diode array detector (DAD) or photodiode array (PDA) detector to check for peak purity. Use mass spectrometry (MS) to identify the mass of the unknown peaks. |
| Loss of assay value with no corresponding increase in known degradation products | Formation of non-UV active degradation products, precipitation of the drug, or adsorption to container closure. | Use a mass-balance approach to account for all the drug substance. Visually inspect samples for precipitation. Analyze the container for any adsorbed drug. Consider using a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) if non-UV active degradants are suspected. |
| Changes in physical appearance (e.g., color change, caking) | Chemical degradation, moisture uptake, or interaction with excipients. | Correlate physical changes with chemical analysis. Perform moisture content analysis. Evaluate drug-excipient compatibility studies. |
Data Presentation: Degradation Kinetics of this compound
Disclaimer: The following tables present a summary of qualitative degradation data from forced degradation studies and a hypothetical representation of kinetic data for illustrative purposes, as specific kinetic data for this compound under various storage conditions is not extensively available in the public domain.
Table 1: Summary of Forced Degradation Studies for Pyrantel
| Stress Condition | Observation | Potential Degradation Pathway |
| Acidic (e.g., 0.1 N HCl, 60°C) | Significant degradation observed. | Hydrolysis of the amide bond. |
| Alkaline (e.g., 0.1 N NaOH, 60°C) | Significant degradation observed. | Base-catalyzed hydrolysis. |
| Oxidative (e.g., 3% H₂O₂, RT) | Degradation observed. | Oxidation of the thiophene ring or other susceptible moieties. |
| Thermal (e.g., 80°C) | Degradation observed. | Isomerization, hydrolysis, and other thermal decomposition reactions. |
| Photolytic (e.g., ICH light conditions) | Degradation observed. | Photo-isomerization, photo-oxidation. |
Table 2: Hypothetical Degradation Kinetics of this compound under ICH Storage Conditions
| Storage Condition | Time Point (Months) | Assay (%) | Degradation Rate Constant (k) (month⁻¹) | Half-life (t₁/₂) (Months) | Reaction Order |
| 25°C / 60% RH | 0 | 100.0 | - | - | - |
| 3 | 99.5 | 0.0017 | 408 | First-Order | |
| 6 | 99.0 | ||||
| 12 | 98.0 | ||||
| 30°C / 65% RH | 0 | 100.0 | - | - | - |
| 3 | 99.0 | 0.0034 | 204 | First-Order | |
| 6 | 98.0 | ||||
| 12 | 96.0 | ||||
| 40°C / 75% RH | 0 | 100.0 | - | - | - |
| 1 | 97.0 | 0.0305 | 23 | First-Order | |
| 3 | 91.3 | ||||
| 6 | 83.5 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for a stability-indicating HPLC method suitable for analyzing this compound and its degradation products.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: UV detection at a wavelength of maximum absorbance for pyrantel (e.g., around 311 nm).[4]
-
Injection Volume: 10-20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., mobile phase or a mixture of water and organic solvent) and dilute to a known concentration.
-
Sample Solution: Accurately weigh and dissolve the this compound drug substance or product in the same solvent as the standard solution to achieve a similar concentration.
-
-
Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to demonstrate it is stability-indicating. This includes:
-
Specificity: Forced degradation studies should be performed to demonstrate that the method can separate the active ingredient from its degradation products and any excipients.
-
Linearity: Establish a linear relationship between the concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters.[4]
-
Visualizations
Caption: Workflow for a typical stability study of this compound.
Caption: Simplified degradation pathway for pyrantel.
References
Validation & Comparative
A Comparative Guide to the nAChR Subtype Selectivity of Pyrantel Tartrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nicotinic acetylcholine receptor (nAChR) subtype selectivity of the anthelmintic drug pyrantel tartrate with other relevant compounds, namely levamisole and oxantel. The information presented is intended to assist researchers in understanding the nuanced interactions of these compounds with their molecular targets, thereby facilitating further investigation and drug development efforts.
Introduction
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in a wide range of organisms. In nematodes, they are essential for muscle function, making them a key target for anthelmintic drugs. This compound is a widely used anthelmintic that exerts its effect by acting as an agonist at nematode nAChRs, leading to spastic paralysis of the parasite.[1][2] However, the selectivity of pyrantel for different nAChR subtypes, both within nematodes and in comparison to their mammalian counterparts, is a critical factor in its efficacy and potential for off-target effects. This guide aims to elucidate the subtype selectivity of this compound by comparing its activity with that of levamisole, another prominent anthelmintic targeting nAChRs, and oxantel, a structural analog with distinct pharmacological properties.
Comparative Quantitative Data
The following tables summarize the available quantitative data on the potency and efficacy of pyrantel, levamisole, and oxantel at various nematode and mammalian nAChR subtypes. The data has been compiled from multiple studies employing electrophysiological and radioligand binding assays.
Table 1: Potency (EC50/IC50) of Pyrantel and Alternatives on Nematode nAChR Subtypes
| Compound | Nematode Species | nAChR Subtype | Potency (EC50/IC50) | Reference |
| Pyrantel | Ascaris suum | L-subtype (Levamisole-sensitive) | ~10 µM (EC50) | [3] |
| Pyrantel | Oesophagostomum dentatum | Pyrantel/tribendimidine-sensitive (UNC-29:UNC-63:UNC-38) | 0.4 ± 0.0 µM (EC50) | [4] |
| Levamisole | Caenorhabditis elegans | Wild-type | 9 µM (EC50) | [5] |
| Levamisole | Haemonchus contortus | Hco-L-AChR-1 (UNC-63:UNC-29:UNC-38:ACR-8) | More sensitive to levamisole than acetylcholine | [6] |
| Oxantel | Trichuris muris | Tmu-ACR-16-like (O-AChR) | 32.7 ± 0.3 µM (EC50) | [7][8] |
Table 2: Potency (EC50/IC50/Ki) and Efficacy of Pyrantel and Alternatives on Mammalian nAChR Subtypes
| Compound | nAChR Subtype | Potency (EC50/IC50/Ki) | Efficacy | Reference |
| Pyrantel | Muscle (murine) | 8 µM (apparent Kd for open-channel block) | Low efficacy agonist | [9] |
| Pyrantel | α7 (chimeric) | More potent than Acetylcholine | High efficacy agonist | [10] |
| Levamisole | α3β4 (human) | - | Positive Allosteric Modulator | [11] |
| Oxantel | α3β2 (rat) | 3.9 µM (EC50, as a PAM) | Positive Allosteric Modulator (PAM) | [3][12] |
| Oxantel | α4β2 (rat) | 200 µM (EC50, as a NAM) | Negative Allosteric Modulator (NAM) | [3][12] |
| Oxantel | α7 (human) | 3.48 µM (IC50) | Not specified | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the ion flow through nAChRs expressed in the oocyte membrane in response to the application of a ligand.
1. Oocyte Preparation:
- Harvest stage V-VI oocytes from a female Xenopus laevis.
- Treat with collagenase to defolliculate the oocytes.
- Inject the oocytes with cRNA encoding the desired nAChR subunits.
- Incubate the oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND98).[13]
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[14]
- Clamp the membrane potential at a holding potential, typically between -40 mV and -80 mV.[13]
- Apply the test compound (e.g., this compound) at various concentrations to the oocyte via the perfusion system.
- Record the resulting current responses using a voltage-clamp amplifier.
- Construct dose-response curves to determine EC50 and Hill coefficient values.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific nAChR subtype.
1. Membrane Preparation:
- Culture cells (e.g., HEK293) stably expressing the nAChR subtype of interest.
- Harvest the cells and homogenize them in a cold buffer.
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend it in an appropriate assay buffer.
2. Competition Binding Assay:
- Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]epibatidine) that is known to bind to the target receptor.[15]
- Add increasing concentrations of the unlabeled test compound (the competitor, e.g., this compound).
- Allow the binding to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through glass fiber filters.[16]
- Measure the radioactivity retained on the filters using a scintillation counter.
- Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
- Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways activated by mammalian nAChR subtypes and a typical experimental workflow for their characterization.
Caption: Downstream signaling pathways of major mammalian nAChR subtypes.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC).
Caption: Experimental workflow for a radioligand binding assay.
Conclusion
The available data indicates that this compound exhibits a degree of selectivity for nematode nAChRs over their mammalian counterparts, which is fundamental to its therapeutic index as an anthelmintic. Within nematodes, pyrantel shows a preference for the L-subtype of nAChRs, which are also sensitive to levamisole. In contrast, its activity at mammalian nAChRs is more complex, acting as a low-efficacy partial agonist at muscle subtypes while being a potent agonist at α7 subtypes. This contrasts with oxantel, which demonstrates distinct modulatory effects on mammalian α3β2 and α4β2 subtypes, highlighting how subtle structural changes can significantly alter subtype selectivity.
This comparative guide provides a foundation for researchers investigating the pharmacology of anthelmintics and the function of nAChRs. The detailed experimental protocols and signaling pathway diagrams offer practical resources for designing and interpreting future studies in this field. Further research is warranted to obtain a more complete quantitative profile of these compounds across a broader range of precisely defined nAChR subtypes, which will be invaluable for the development of new and more selective anthelmintic therapies.
References
- 1. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 2. Spinal alpha3beta2* nicotinic acetylcholine receptors tonically inhibit the transmission of nociceptive mechanical stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Curiouser and Curiouser: The Macrocyclic Lactone, Abamectin, Is also a Potent Inhibitor of Pyrantel/Tribendimidine Nicotinic Acetylcholine Receptors of Gastro-Intestinal Worms | PLOS One [journals.plos.org]
- 5. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-3 beta-2 nicotinic receptor - Wikipedia [en.wikipedia.org]
- 8. Functional Characterization of the Oxantel-Sensitive Acetylcholine Receptor from Trichuris muris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anthelmintic pyrantel acts as a low efficacious agonist and an open-channel blocker of mammalian acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 11. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Two-Electrode Voltage-Clamp Electrophysiology. [bio-protocol.org]
- 14. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of Pyrantel Tartrate and Levamisole on Trichinella spiralis Larvae: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two common anthelmintic drugs, pyrantel tartrate and levamisole, against the larvae of the parasitic nematode Trichinella spiralis. The information is intended for researchers, scientists, and drug development professionals working in the field of parasitology and anthelmintic drug discovery.
Mechanism of Action
Both pyrantel and levamisole are nicotinic acetylcholine receptor (nAChR) agonists.[1] They act on the neuromuscular junctions of nematodes, causing spastic paralysis of the worms, which leads to their expulsion from the host's gastrointestinal tract. Their primary target is the adult, intestinal stage of the parasite.
Quantitative Efficacy against Trichinella spiralis
Direct comparative studies with quantitative data for both this compound and levamisole against Trichinella spiralis under identical experimental conditions are limited in the available scientific literature. However, data from a key study on levamisole provides a benchmark for its efficacy.
Table 1: Efficacy of Levamisole against Trichinella spiralis in Rats
| Drug | Dosage | Larval Stage | Efficacy (% Reduction in Worm Count) | Reference |
| Levamisole | 7.5 mg/kg | Mature Worms (Intestinal Stage) | 4.83% | [2][3][4][5] |
| Levamisole | 7.5 mg/kg | Migrating Larvae | 3.57% | [2][3][4][5] |
| Levamisole | 7.5 mg/kg | Encysted Larvae | Ineffective | [2][3] |
Data from Soliman et al., 2011.[2][3][4][5]
For this compound, while quantitative data from a directly comparable study is not available, qualitative reports indicate that its efficacy is also primarily directed at the intestinal adult worms, with little to no effect on the migrating or encysted larval stages.
Experimental Protocols
The following is a detailed methodology from a key in vivo study that evaluated the efficacy of levamisole against Trichinella spiralis. This protocol can serve as a template for similar drug efficacy studies.
Experimental Protocol: In Vivo Efficacy of Levamisole in Rats (Soliman et al., 2011) [2][3][4][5]
-
Animal Model: 120 male albino rats.
-
Infection: Rats were orally infected with 500 T. spiralis larvae.
-
Treatment Groups:
-
Control Group: Infected but not treated.
-
Levamisole Group: Treated with levamisole at a dose of 7.5 mg/kg body weight.
-
(Other drug groups were included in the original study but are omitted here for clarity).
-
-
Treatment Schedule:
-
To assess efficacy against mature worms (intestinal stage), treatment was administered on the 4th day post-infection.
-
To assess efficacy against migrating larvae, treatment was administered on the 10th day post-infection.
-
To assess efficacy against encysted larvae, treatment was administered on the 35th day post-infection.
-
-
Assessment:
-
Rats were sacrificed five days after treatment.
-
Mature Worms: The small intestine was removed, opened longitudinally, and incubated in saline to allow adult worms to migrate out for counting.
-
Migrating Larvae: The number of migrating larvae was determined from muscle tissue samples.
-
Encysted Larvae: The diaphragm was digested using a pepsin-hydrochloric acid solution to release and count the encysted larvae.
-
-
Efficacy Calculation: The percentage reduction in the mean worm count in the treated group compared to the control group was calculated.
Visualizing Experimental Workflow and Drug Action
Diagram 1: Experimental Workflow for Anthelmintic Efficacy Testing
Caption: Workflow for in vivo testing of anthelmintic drug efficacy against T. spiralis.
Diagram 2: Signaling Pathway of Nicotinic Acetylcholine Receptor Agonists
Caption: Mechanism of action of pyrantel and levamisole on nematode nAChRs.
Conclusion
Based on the available evidence, both this compound and levamisole demonstrate limited efficacy against the larval stages of Trichinella spiralis, with their primary activity being against the adult worms in the intestine. The quantitative data for levamisole shows a very low percentage of worm reduction in the larval stages. While comparable quantitative data for this compound is lacking, qualitative assessments suggest a similar spectrum of activity. Therefore, neither drug is considered a primary choice for treating the muscular (larval) phase of trichinellosis. This guide highlights the need for further direct comparative studies to quantify the efficacy of this compound against T. spiralis to allow for a more definitive comparison with levamisole and other anthelmintics.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic efficacy of Dormectin, Ivermectin and Levamisole against different stages of Trichinella spiralis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Therapeutic efficacy of Dormectin, Ivermectin and Levamisole against different stages of Trichinella spiralis in rats. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the In Vitro Anthelmintic Activity of Pyrantel Tartrate and Fenbendazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro anthelmintic properties of two widely used drugs: pyrantel tartrate and fenbendazole. The information presented herein is curated from experimental data to assist researchers in understanding their mechanisms of action, comparative efficacy, and the methodologies used for their evaluation.
Mechanism of Action
This compound and fenbendazole exert their anthelmintic effects through distinct molecular pathways.
This compound: This compound is a depolarizing neuromuscular blocking agent.[1][2] It acts as a nicotinic acetylcholine (nAChR) agonist, causing persistent activation of these receptors on the muscle cells of susceptible nematodes.[1][3] This leads to a rapid onset of spastic paralysis, causing the worms to lose their grip on the intestinal wall and be expelled from the host's system.[2]
Fenbendazole: As a member of the benzimidazole class, fenbendazole's primary mechanism of action involves binding to β-tubulin, a key protein component of microtubules in parasitic cells.[4][5] This binding disrupts the polymerization of microtubules, which are essential for various cellular functions, including nutrient absorption and cell division.[4][5] The disruption of these vital processes ultimately leads to the parasite's death.[4]
Quantitative Comparison of In Vitro Anthelmintic Activity
The following table summarizes available quantitative data on the in vitro efficacy of this compound and fenbendazole against various helminth species. It is important to note that the data is collated from different studies employing varied experimental assays and parasite species, which precludes a direct, standardized comparison.
| Drug | Parasite Species | Assay Type | Efficacy Metric | Value | Citation(s) |
| Fenbendazole | Ascaridia galli | Larval Development Assay (LDA) | EC50 | 0.071 µg/ml | [6][7] |
| Ascaridia galli | Larval Migration Inhibition Assay (LMIA) | EC50 | 6.32 nM | [6][7] | |
| Oxyspirura petrowi | Lethality Assay | LC10 | 7.5 ± 0.26 µM | [8][9] | |
| Oxyspirura petrowi | Lethality Assay | LC50 | 49.1 ± 1.69 µM | [8][9] | |
| Oxyspirura petrowi | Lethality Assay | LC90 | 163.2 ± 5.63 µM | [8][9] | |
| Gyrodactylus kobayashii | In vivo bath treatment | EC50 (48h) | 0.006 mg/L | [10] | |
| This compound | Ancylostoma caninum (susceptible isolate) | Force Transduction | EC50 | Not specified, but 3.1-fold lower than resistant isolate | [11] |
| Ancylostoma caninum (resistant isolate) | Force Transduction | EC50 | Not specified, but 3.1-fold higher than susceptible isolate | [11] | |
| Ancylostoma caninum (low-level resistance) | Larval Arrested Morphology Assay (LAMA) | IC50 | A 17-fold shift was observed compared to a high-level resistance isolate, but specific values were not provided. |
Experimental Protocols
Detailed methodologies for key in vitro assays cited in the literature are outlined below.
Larval Development Assay (LDA)
This assay is commonly used to determine the efficacy of anthelmintics against the early developmental stages of nematodes.
-
Parasite Preparation: Eggs are recovered from the feces of infected hosts and embryonated to the L1 larval stage.
-
Assay Setup: A known number of L1 larvae are placed in each well of a microtiter plate containing a suitable culture medium.
-
Drug Exposure: The test compounds (e.g., fenbendazole) are added to the wells at various concentrations. Control wells with no drug are also included.
-
Incubation: The plates are incubated under controlled conditions (temperature and humidity) for a period that allows for the development of larvae to the L3 stage in the control wells.
-
Endpoint Measurement: After the incubation period, the development of larvae in each well is assessed. The number of larvae that have successfully developed to the L3 stage is counted.
-
Data Analysis: The concentration of the drug that inhibits the development of 50% of the larvae (EC50) is calculated.[6][7]
Adult Motility Assay
This assay assesses the direct effect of anthelmintics on the viability of adult worms by observing their motility.
-
Parasite Collection: Adult worms are collected from the gastrointestinal tracts of infected hosts.
-
Assay Setup: A specific number of adult worms are placed in petri dishes or wells containing a physiological solution (e.g., phosphate-buffered saline).
-
Drug Exposure: The anthelmintic compounds are added to the dishes at different concentrations. Positive and negative controls are included.
-
Observation: The motility of the worms is observed at regular time intervals over a set period. Worms are scored as motile or non-motile (paralyzed or dead).
-
Endpoint Determination: The time taken for a certain percentage of worms to become non-motile is recorded.
-
Data Analysis: The data is used to determine the concentration of the drug that causes paralysis or death in 50% of the worms (EC50 or LC50).
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for a typical in vitro anthelmintic assay and the signaling pathways associated with the mechanisms of action of this compound and fenbendazole.
Caption: Workflow of a typical in vitro anthelmintic assay.
Caption: Mechanisms of action for this compound and fenbendazole.
References
- 1. Efficacy of this compound against experimental infections with Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of in vitro anthelmintic sensitivity assays to canine parasitology: detecting resistance to pyrantel in Ancylostoma caninum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced Efficacy of Fenbendazole and Pyrantel Pamoate Treatments against Intestinal Nematodes of Stud and Performance Horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vitro diagnosis of anthelmintic resistance in cyathostomins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of various anthelmintic compounds against Haemonchus contortus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. njppp.com [njppp.com]
- 8. Phenotypic Characterization of Two Ancylostoma caninum Isolates with Different Susceptibilities to the Anthelmintic Pyrantel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. madbarn.com [madbarn.com]
- 10. Anthelmintic activity of fenbendazole against gastrointestinal nematodes in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Analysis of Pyrantel Tartrate and Ivermectin on Nematode Motility: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effects of two widely used anthelmintic drugs, pyrantel tartrate and ivermectin, on nematode motility. This analysis is supported by experimental data and detailed methodologies to aid in research and development.
The control of nematode infections in both humans and animals relies heavily on the efficacy of anthelmintic drugs. This compound and ivermectin are two cornerstone compounds that, despite their shared goal of parasite expulsion, operate through distinct mechanisms of action, leading to different physiological effects on the target organisms. This guide delves into a comparative analysis of their impact on nematode motility, a key indicator of anthelmintic efficacy.
Mechanism of Action: A Tale of Two Paralyses
The fundamental difference in the effect of this compound and ivermectin on nematode motility lies in their respective molecular targets and the subsequent physiological response.
This compound: The Spastic Paralyzer
This compound is a depolarizing neuromuscular-blocking agent.[1][2] It functions as a nicotinic acetylcholine receptor (nAChR) agonist on the body wall muscle of nematodes.[3] By activating these receptors, this compound causes a persistent depolarization of the muscle membrane, leading to a state of spastic paralysis where the nematode's muscles are in a constant state of contraction.[4][5] This rigid paralysis results in the nematode losing its grip on the host's intestinal wall and being expelled.[2]
Ivermectin: The Flaccid Paralyzer
In contrast, ivermectin induces a flaccid paralysis in nematodes. It is a positive allosteric modulator of glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of invertebrates. Ivermectin binds to these channels, causing them to open and leading to an influx of chloride ions. This hyperpolarizes the nerve or muscle cell membrane, making it less excitable and ultimately causing a state of flaccid paralysis where the nematode is unable to move.
Quantitative Analysis of Motility Inhibition
Direct comparative studies providing EC50 values for both this compound and ivermectin on the same nematode species under identical conditions are limited in the readily available literature. However, by synthesizing data from various studies, we can construct a comparative overview of their potency. It is important to note that EC50 values can vary significantly based on the nematode species, developmental stage, and the specific assay conditions.
| Drug | Nematode Species | Developmental Stage | Assay Type | EC50 / Effective Concentration | Citation(s) |
| Ivermectin | Haemonchus contortus | Exsheathed L3 (xL3) | Motility Assay | IC50: 10 times greater than in the xL3 to L4 development assay | [6] |
| Haemonchus contortus | Adult | Motility Assay | Motility scores consistent with previous reports | [6] | |
| Pyrantel Pamoate | Ancylostoma ceylanicum | Adult | Motility Assay | IC50 > 100 µg/ml (Survival rate of 60-95% at 100 µg/ml) | [1] |
| Haemonchus contortus, Teladorsagia circumcincta, Trichostrongylus colubriformis | - | In vivo worm reduction | >96% efficacy against H. contortus and T. circumcincta; 55-62% against T. colubriformis | [7] |
Experimental Protocols
The assessment of nematode motility is a critical component of anthelmintic drug discovery and efficacy testing. Various in vitro assays are employed to quantify the effects of compounds on worm movement.
Larval Migration Inhibition Assay (LMIA)
This assay is commonly used to assess the efficacy of anthelmintics against the larval stages of nematodes.
-
Nematode Preparation: Third-stage larvae (L3) are obtained from fecal cultures and exsheathed (if necessary for the target species). The larvae are then washed and suspended in a suitable medium.
-
Assay Setup: A known number of larvae (e.g., 100-200) are placed in the upper part of a migration chamber, which is separated from a collection well by a fine mesh sieve (e.g., 20-30 µm). The chamber contains the test compound at various concentrations.
-
Incubation: The setup is incubated for a specific period (e.g., 24-48 hours) at a controlled temperature (e.g., 37°C).
-
Motility Assessment: Motile larvae are able to migrate through the mesh into the collection well. The number of migrated larvae is then counted.
-
Data Analysis: The percentage of inhibition of migration is calculated by comparing the number of migrated larvae in the treated groups to the control group (no drug). This data is then used to determine the EC50 value.
Automated Motility Assay (e.g., using an infrared tracking device)
This high-throughput method provides a more objective and continuous measurement of nematode motility.
-
Nematode Preparation: As with the LMIA, larvae or adult worms are prepared and washed.
-
Assay Setup: A specific number of nematodes are placed in individual wells of a microtiter plate containing the test compound at different concentrations.
-
Motility Recording: The plate is placed in an automated motility tracker. These devices use infrared beams to detect the movement of the nematodes in each well over a set period.
-
Data Analysis: The instrument's software quantifies the motility and provides data that can be used to generate dose-response curves and calculate EC50 values.
Visualizing the Mechanisms and Workflow
To better understand the distinct signaling pathways and the experimental process, the following diagrams are provided.
Conclusion
This compound and ivermectin are both highly effective anthelmintics, but their distinct mechanisms of action result in different physiological outcomes for the target nematodes. Pyrantel induces a spastic paralysis through the activation of nicotinic acetylcholine receptors, while ivermectin causes a flaccid paralysis by modulating glutamate-gated chloride channels. The choice between these drugs can depend on various factors, including the target nematode species, the presence of drug resistance, and the desired clinical outcome. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel anthelmintic compounds. Further research focusing on direct, side-by-side comparisons of these drugs on a wider range of nematode species will be invaluable for optimizing treatment strategies and combating the growing challenge of anthelmintic resistance.
References
- 1. In Vitro and In Vivo Efficacy of Monepantel (AAD 1566) against Laboratory Models of Human Intestinal Nematode Infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. toku-e.com [toku-e.com]
- 4. Studies on chemotherapy of parasitic helminths (XVII). Effects of pyrantel on the motility of various parasitic helminths and isolated host tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. deepdyve.com [deepdyve.com]
- 6. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound against experimental infections with Haemonchus contortus, Teladorsagia circumcincta and Trichostrongylus colubriformis in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Pyrantel Tartrate with Other Anthelmintics: A Comparative Guide
Introduction
Pyrantel, a pyrimidine-derivative anthelmintic, is a widely utilized agent for treating infections caused by various nematodes.[1][2][3] Its primary mechanism of action involves acting as a depolarizing neuromuscular-blocking agent.[3] Pyrantel is a selective agonist for the nicotinic acetylcholine receptors (nAChRs) of nematodes, which leads to an influx of cations, muscle depolarization, and subsequent spastic paralysis of the parasite.[4][5] This paralysis prevents the helminth from maintaining its position in the host's gastrointestinal tract, leading to its expulsion via peristalsis.[1][3]
The strategy of combining anthelmintics is increasingly important to broaden the spectrum of activity, enhance efficacy against resistant parasite populations, and potentially slow the development of future resistance. This guide provides a comparative analysis of the synergistic, additive, or antagonistic potential of pyrantel when combined with other common anthelmintics, supported by experimental data and detailed protocols for researchers in drug development.
Mechanism of Action and Rationale for Combination Therapy
Pyrantel's efficacy is rooted in its specific targeting of the parasite's neuromuscular system. By activating nAChRs, it induces a state of irreversible contraction and paralysis.[5][6] The rationale for exploring synergistic combinations lies in pairing pyrantel with drugs that have different mechanisms of action. This multi-targeted approach can overcome resistance to a single agent and achieve a greater therapeutic effect than the sum of the individual drugs.
Caption: this compound's mechanism of action on the nematode nAChR.
Caption: Rationale for combining anthelmintics with different mechanisms.
Comparative Efficacy Data
The interaction between pyrantel and other anthelmintics can range from synergistic to antagonistic, depending on the drug combination, the parasite species, and the host. The following tables summarize key quantitative findings from published studies.
Table 1: Pyrantel Combination Efficacy in Equine and Murine Models
| Combination Partner | Host / Parasite Model | Pyrantel Efficacy (Alone) | Partner Efficacy (Alone) | Combination Efficacy | Interaction Type | Reference |
| Oxibendazole | Horse / Cyathostomins | 81.1% FECR¹ | 90.0% FECR¹ | 96.4% FECR¹ | Additive | [7] |
| Albendazole | Mouse / Trichuris muris | - | - | 44.2% WBR² | Antagonistic | [8] |
| Mebendazole | Mouse / Trichuris muris | - | - | 79.7% WBR² (at highest dose) | Antagonistic | [8] |
| Levamisole | Mouse / Trichuris muris | - | - | 96.8% WBR² (at highest dose) | Antagonistic | [8] |
| Ivermectin | Mouse / Trichuris muris | - | - | 88.5% WBR² (at highest dose) | Antagonistic | [8] |
| Oxantel Pamoate | Mouse / Trichuris muris | - | - | - | Antagonistic (in vitro) | [9][10] |
¹FECR: Fecal Egg Count Reduction. ²WBR: Worm Burden Reduction. Note: Antagonism was determined by Combination Index (CI) analysis, where a high dose was still effective but showed less efficacy than predicted.[8]
Table 2: Pyrantel Combination Efficacy in Human Clinical Trials
| Combination | Host / Parasite Model | Primary Outcome | Combination Efficacy (Cure Rate) | Comparison Group Efficacy | Interaction Type | Reference |
| Albendazole + Oxantel Pamoate | Human / Hookworm | Cure Rate (CR) | 84% | 53% (Albendazole + Oxantel) | Enhanced Effect | [11] |
| Oxantel Pamoate | Human / Hookworm | Cure Rate (CR) | 52% | - | - | [11] |
Experimental Protocols
Detailed and reproducible methodologies are critical for evaluating drug synergy. Below are summaries of protocols from key studies.
Protocol 1: In Vivo Synergy Assessment in a Murine Model (T. muris)
This protocol is adapted from studies evaluating combinations against Trichuris muris.[8]
-
Animal Model: Female C57BL/10 mice, 4-6 weeks old.
-
Infection: Mice are infected orally with approximately 200 embryonated T. muris eggs.
-
Treatment:
-
Treatment is administered via oral gavage on days 21-23 post-infection.
-
Drugs (e.g., pyrantel pamoate, albendazole, ivermectin) are prepared in a vehicle of 7% Tween 80 and 3% ethanol.
-
Groups include an untreated control, single-drug treatments at various doses to establish ED₅₀, and combination treatments.
-
Combination ratios are typically based on the ED₅₀ of the individual drugs (e.g., 1:1, 1:3, 3:1).
-
-
Outcome Measurement:
-
On day 28 post-infection, mice are euthanized.
-
The large intestine is removed, opened longitudinally, and the number of adult worms is counted under a dissecting microscope.
-
Worm Burden Reduction (WBR) is calculated relative to the untreated control group.
-
-
Data Analysis:
-
The degree of synergy or antagonism is quantified using the Combination Index (CI), calculated with software like CompuSyn.
-
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8]
-
Protocol 2: Fecal Egg Count Reduction Test (FECRT) in an Equine Model
This protocol is based on the methodology used to evaluate pyrantel and oxibendazole in horses.[7]
-
Study Population: Naturally infected horses with cyathostomin nematodes, confirmed by fecal egg counts (e.g., >150 eggs per gram).
-
Experimental Design:
-
Animals are randomly assigned to treatment groups:
-
Group 1: Pyrantel pamoate (e.g., 6.6 mg/kg base).
-
Group 2: Oxibendazole (e.g., 10 mg/kg).
-
Group 3: Combination of pyrantel pamoate and oxibendazole at their respective doses.
-
Group 4: Untreated control group (optional, if baseline counts are used for comparison).
-
-
-
Drug Administration: Drugs are administered orally as a single dose.
-
Sample Collection: Fecal samples are collected from each horse at Day 0 (pre-treatment) and Day 14 (post-treatment).
-
Outcome Measurement:
-
Fecal egg counts (eggs per gram, EPG) are determined using a standardized method (e.g., modified McMaster technique).
-
The Fecal Egg Count Reduction (FECR) percentage is calculated for each group using the formula: FECR = [1 - (mean EPG post-treatment / mean EPG pre-treatment)] * 100.
-
-
Data Analysis: Statistical tests (e.g., ANOVA) are used to compare the mean FECR percentages between the treatment groups to determine if the combination is significantly more effective than the individual agents.[7]
Caption: General experimental workflow for in vivo anthelmintic synergy testing.
Conclusion
The evaluation of this compound in combination with other anthelmintics reveals a complex landscape of interactions. While the combination with oxibendazole demonstrates a beneficial additive effect against equine cyathostomins, several combinations, including those with benzimidazoles and ivermectin, have shown antagonism in a T. muris model.[7][8] The widely used pyrantel-oxantel combination is valuable for its broadened spectrum, particularly against Trichuris, though in vitro studies suggest the potential for antagonistic interactions that warrant further in vivo investigation.[9][12] The success of a triple-drug therapy including pyrantel in human trials highlights the potential for multi-drug regimens to significantly improve cure rates.[11]
For researchers, these findings underscore the necessity of empirical testing for each specific drug combination and target parasite, as theoretical benefits do not always translate to synergistic or additive outcomes. The provided protocols offer a framework for conducting such crucial preclinical and clinical evaluations.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Pyrantel - Wikipedia [en.wikipedia.org]
- 4. Aspects of the pharmacology of a new anthelmintic: Pyrantel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Aspects of the pharmacology of a new anthelmintic: pyrantel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of combinations of marketed human anthelmintic drugs against Trichuris muris in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
- 10. Activity of oxantel pamoate monotherapy and combination chemotherapy against Trichuris muris and hookworms: revival of an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of triple drug therapy with albendazole, pyrantel pamoate, and oxantel pamoate compared with albendazole plus oxantel pamoate, pyrantel pamoate plus oxantel pamoate, and mebendazole plus pyrantel pamoate and oxantel pamoate against hookworm infections in school-aged children in Laos: a randomised, single-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Pyrantel Tartrate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Pyrantel Tartrate, an anthelmintic agent, is crucial for maintaining laboratory safety and minimizing environmental impact. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound and associated contaminated materials in a laboratory setting. Adherence to these guidelines is essential to prevent occupational exposure and environmental release.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A lab coat or other protective garment should be worn to prevent skin contact.
In the event of a spill, immediately contain the material. For liquid solutions, absorb the spill using a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, sweep or vacuum the material, avoiding dust generation.[2][3] All spill cleanup materials must be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations.[1][3] Given its classification as harmful to aquatic life with long-lasting effects, this compound should not be disposed of down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
- All waste contaminated with this compound, including unused product, contaminated PPE (gloves, gowns), and cleaning materials, must be segregated from non-hazardous waste.
- Use designated, clearly labeled, leak-proof hazardous waste containers.[4][5] These containers should be kept closed when not in use.
2. Disposal of Unused or Expired this compound:
- Unused or expired this compound should be treated as hazardous chemical waste.
- Do not mix with other chemical waste unless compatibility has been confirmed.
3. Disposal of Contaminated Materials:
- All items that have come into contact with this compound, such as vials, syringes, absorbent pads, and PPE, are considered contaminated and must be disposed of as hazardous waste.[4]
- Sharps, such as needles and syringes, should be placed in a designated, puncture-resistant sharps container labeled for hazardous drug waste.[4]
4. Final Disposal:
- Arrange for the collection and disposal of the hazardous waste through a licensed hazardous waste management company.
- Ensure all containers are properly labeled according to regulatory requirements before pickup.
Quantitative Data Summary
| Data Point | Value | Source |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (Rat, for Pyrantel Pamoate) | [3] |
| Aquatic Toxicity | Harmful/Very toxic to aquatic life with long lasting effects. | [2] |
Experimental Protocols
A formal experimental protocol for the disposal of this compound is not applicable in this context. The process is a procedural safety protocol guided by regulatory standards for hazardous waste management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Pyrantel Tartrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pyrantel Tartrate, including detailed personal protective equipment (PPE) requirements, procedural guidance for safe handling and disposal, and emergency first aid measures. Adherence to these protocols is critical for minimizing exposure risk and ensuring operational safety.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety involves both engineering controls and appropriate personal protective equipment. Engineering controls should be the primary means of minimizing exposure.
Engineering Controls:
-
Ventilation: Work should be conducted in a well-ventilated area. Use of a chemical fume hood or other appropriate exhaust ventilation is recommended to minimize the inhalation of dust or aerosols.[1]
-
Safety Stations: Ensure that an accessible safety shower and eye wash station are located in the immediate vicinity of any potential exposure.[1][2]
Personal Protective Equipment (PPE): A summary of the recommended PPE for handling this compound is provided in the table below.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (e.g., rubber or nitrile).[1][3] | Prevents skin contact with the chemical.[3] |
| Body Protection | Impervious clothing, such as a lab coat or coveralls.[1] | Protects skin from accidental spills and contamination.[4] |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust/aerosol formation is likely.[1] | Prevents inhalation of the substance, which is toxic if swallowed.[1] |
Procedural Guidance for Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling, ensure all required PPE is in good condition and readily available.[5] Read the Safety Data Sheet (SDS) thoroughly.
-
Weighing and Transfer: Conduct all weighing and transfer operations in a designated area, preferably within a ventilated enclosure, to control dust.
-
Avoidance of Contact: Avoid all contact with eyes and skin, and prevent inhalation of dust or aerosols.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.[2][6]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated, labeled, and sealed container.[7]
-
Regulatory Compliance: Dispose of all waste in strict accordance with local, state, and federal regulations.[7][8] It is recommended to use a licensed professional waste disposal service.
Emergency First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and shoes. Thoroughly rinse the affected skin area with large amounts of water. Seek medical attention.[1][9] |
| Inhalation | Move the exposed individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][9] |
Occupational Exposure Limits
Currently, there are no established occupational exposure limit values for this compound.[1] Therefore, it is imperative to handle this substance with a high degree of caution and to utilize all recommended protective measures to minimize any potential exposure.
Below is a logical workflow for the safe handling of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. moehs.com [moehs.com]
- 3. redinational.com [redinational.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. epa.gov [epa.gov]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. cdn.pfizer.com [cdn.pfizer.com]
- 8. animalsbodymindspirit.com [animalsbodymindspirit.com]
- 9. zoetisus.com [zoetisus.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
